1-Phenylpyrimidin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDGUDTESIUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384768 | |
| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-13-3 | |
| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylpyrimidin-2(1H)-one (CAS: 17758-13-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 1-Phenylpyrimidin-2(1H)-one (CAS: 17758-13-3). This guide provides a comprehensive overview based on available information for the compound and structurally related pyrimidinone derivatives. All data presented for analogous compounds should be considered representative and not specific to this compound unless explicitly stated.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidinone class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids (uracil, thymine, and cytosine) and a wide array of pharmaceuticals. The presence of the phenyl group at the 1-position of the pyrimidinone ring suggests potential for various biological activities, as this substitution pattern is common in many pharmacologically active compounds. This technical guide aims to provide a consolidated resource on the known properties, potential synthesis, and prospective biological relevance of this compound and its analogs.
Physicochemical Properties
| Property | Value (Estimated or from Analogs) | Source |
| Molecular Formula | C₁₀H₈N₂O | N/A |
| Molecular Weight | 172.19 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is predicted to be low. | [1] |
| pKa (acidic/basic) | Pyrimidinones typically exhibit both weakly basic and acidic properties. The basic pKa is estimated to be around 1-2, while the acidic pKa of the N-H proton is estimated to be in the range of 8-10.[2] | [2] |
| LogP | Not available (Predicted to be in the range of 1.5 - 2.5) | N/A |
Spectral Data Analysis
Detailed spectral data for this compound is not publicly available. The following are expected spectral characteristics based on its structure and data from analogous compounds.[3][4][5][6][7]
¹H NMR:
-
Aromatic protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.
-
Pyrimidine ring protons: Doublets or multiplets in the range of δ 6.0-8.5 ppm, with coupling constants characteristic of vicinal protons on a pyrimidine ring.
¹³C NMR:
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.
-
Aromatic carbons (phenyl and pyrimidine rings): Multiple signals in the range of δ 110-160 ppm.
IR Spectroscopy:
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=C and C=N stretches: Absorptions in the region of 1500-1650 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Expected at m/z = 172.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of N-substituted pyrimidin-2(1H)-ones are well-established. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an N-substituted urea or thiourea.[8][9][10]
General Synthetic Approach: Biginelli-type Reaction
A plausible synthetic route could involve a variation of the Biginelli reaction.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: To a solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in a solvent such as ethanol or acetic acid, add phenylurea (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., piperidine).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available. However, the pyrimidinone scaffold is a well-known pharmacophore with a broad range of biological activities.[11][12][13][14][15] Phenyl-substituted pyrimidine derivatives have shown promise in various therapeutic areas.
Potential Biological Activities of Phenyl-Substituted Pyrimidinones:
-
Anticancer: Many pyrimidine derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival, such as Bruton's tyrosine kinase (BTK).[16][17]
-
Anti-inflammatory: Pyrimidinone derivatives have been shown to possess anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[18][19]
-
Antiviral: The pyrimidine core is central to several antiviral nucleoside analogs.[11]
-
Antidiabetic: Certain pyrimidine derivatives have been investigated as potential antidiabetic agents, targeting enzymes like dipeptidyl peptidase-4 (DPP-4).[20]
-
Antimicrobial: A wide range of pyrimidine derivatives have demonstrated antibacterial and antifungal activities.[11]
Potential Signaling Pathway Involvement
Given the activities of related compounds, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized pathway that is often modulated by pyrimidine-based kinase inhibitors.
Safety and Handling
Specific safety and handling data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.[26][27]
General Analytical Workflow
Conclusion and Future Directions
This compound represents a chemical entity with potential for biological activity based on the extensive pharmacology of the pyrimidinone scaffold. While specific data for this compound is currently lacking, this guide provides a framework for its potential properties, synthesis, and biological evaluation based on related structures. Further research is warranted to synthesize and characterize this compound and to explore its potential as a lead compound in drug discovery programs. The logical progression would be to perform the hypothetical synthesis, followed by thorough analytical characterization and a broad-based biological screening to identify any significant pharmacological activities.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. An electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jacsdirectory.com [jacsdirectory.com]
- 14. wjarr.com [wjarr.com]
- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 19. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. zycz.cato-chem.com [zycz.cato-chem.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. echemi.com [echemi.com]
- 26. hovione.com [hovione.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of 1-Phenylpyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Phenylpyrimidin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this document also includes comparative data from structurally similar molecules, such as N-Phenyl-2-pyridone and other pyrimidinone derivatives, to provide a predictive framework for its physicochemical behavior. Detailed experimental protocols for the determination of key physical properties are also presented.
Core Physical Properties
The physical properties of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound and its analogs.
Table 1: Quantitative Physical and Chemical Data
| Property | Value | Compound | Source / Method |
| Molecular Weight | 172.18 g/mol | This compound | Calculated |
| 171.19 g/mol | N-Phenyl-2-pyridone | PubChem CID: 598785[1] | |
| Melting Point | 204-205 °C | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Literature[2] |
| 213-215 °C | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Literature[2] | |
| Boiling Point | Not available | This compound | - |
| Solubility | Insoluble in water; Soluble in most organic solvents. | General pyrimidinone derivatives | General chemical knowledge |
| pKa (acidic) | 9.2 | 2(1H)-pyrimidinone | Literature[3] |
| pKa (basic) | 2.2 | 2(1H)-pyrimidinone | Literature[3] |
Table 2: Spectral Data Summary
| Technique | Data Highlights | Compound |
| ¹H NMR | Predicted shifts for aromatic and pyrimidinone protons. | This compound |
| ¹³C NMR | Predicted shifts for carbonyl, aromatic, and pyrimidinone carbons. | This compound |
| IR Spectroscopy | Characteristic peaks for C=O, C-N, and aromatic C-H bonds. | General pyrimidinone derivatives |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 172.18. | This compound |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Solubility Determination
Solubility is a crucial parameter for drug formulation and bioavailability.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dimethyl sulfoxide) are chosen.
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its absorption and distribution.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Potential Biological Signaling Pathway Interaction
While the direct biological targets of this compound are not yet fully elucidated, compounds with a pyrimidinone core are known to interact with various signaling pathways, often acting as inhibitors of kinases or other enzymes. Given the structural similarities to known inhibitors, a plausible, yet hypothetical, interaction could be with the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer.
Hypothetical Interaction with the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a key regulator of cell differentiation and proliferation.[4] Its aberrant activation is linked to the development of several cancers.[3] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream cascade involving the GLI family of transcription factors, leading to the expression of Hh target genes.
References
Technical Guide: Physicochemical Characterization of 1-Phenylpyrimidin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the melting point of 1-Phenylpyrimidin-2(1H)-one, a key parameter for its identification and purity assessment. Due to the limited availability of experimental data for this specific compound in surveyed literature, this document provides a comprehensive approach, including comparative data for structurally related analogs, detailed experimental protocols for its determination, and relevant synthetic pathways.
Melting Point of this compound and Structural Analogs
An extensive search of scientific databases and chemical literature did not yield a specific, experimentally determined melting point for this compound. This suggests that the compound may not be widely synthesized or its physicochemical properties are not broadly reported.
However, for research and development purposes, an estimation of the melting point can be inferred from structurally similar compounds. The following table summarizes the melting points of various substituted pyrimidinones and related structures. These compounds provide a comparative framework for predicting the physical state and potential melting range of this compound.
| Compound Name | Structure | Melting Point (°C) |
| 4,6-dimethyl-2(1H)-pyrimidinone | 203[1] | |
| 2-(4-(Trifluoromethyl)phenyl)pyrimidine | 107-108[2] | |
| (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | Not specified | |
| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 154-156[3] |
Note: The structural differences, such as the presence and position of substituents, significantly influence the melting point by altering the crystal lattice energy.
Experimental Protocol for Melting Point Determination
The following is a standard operating procedure for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range (typically 0.5-2°C) is indicative of a pure compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound (must be dry and finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube for packing
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[4][5]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[4][5]
-
To pack the sample tightly, drop the capillary tube through a long, vertical glass tube, allowing it to bounce on the benchtop. Repeat this several times.[4][5]
-
The final packed sample height should be between 1-2 mm.[4]
-
-
Melting Point Measurement:
-
Rapid (Rough) Determination:
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared capillary tube with the sample.
-
Set a slow heating rate of approximately 1-2°C per minute.[4][7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[7]
-
-
-
Recording Data:
-
Record the melting point as a range, for example, "150.5 - 151.5 °C".
-
If the determination is repeated, always use a fresh sample and capillary tube.[5]
-
Synthesis and Logical Workflow
This compound is not directly synthesized via the classical Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][10][11][12] However, it can be synthesized from a DHPM precursor through an oxidation step. The logical workflow from synthesis to characterization is outlined below.
Caption: Logical workflow from synthesis to characterization.
Synthesis of Dihydropyrimidinone Precursor (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones.[8][9][10][11][12]
-
Reactants: An aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.
-
Catalyst: Typically a Brønsted or Lewis acid.
-
Process: The reactants are heated in a suitable solvent with the catalyst to yield the 3,4-dihydropyrimidin-2(1H)-one.
Oxidation to this compound
The synthesized dihydropyrimidinone can be oxidized to the corresponding pyrimidinone. Several methods have been developed for this oxidative dehydrogenation.
-
Reagents: A common and practical method involves a catalytic amount of a copper salt (e.g., CuCl), a base (e.g., K₂CO₃), and tert-butylhydroperoxide (TBHP) as the terminal oxidant.[13][14]
-
Process: The dihydropyrimidinone is treated with the oxidant system in a suitable solvent to yield the final this compound product.[13][14]
The overall synthetic pathway can be visualized as follows:
References
- 1. 4,6-dimethyl-2(1H)-pyrimidinone - Wikidata [wikidata.org]
- 2. 2-(4-(Trifluoromethyl)phenyl)pyrimidine CAS#: 259541-91-8 [m.chemicalbook.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 1-Phenylpyrimidin-2(1H)-one: Data Scarcity and a Proposed Alternative
A Note to Researchers, Scientists, and Drug Development Professionals:
Given the lack of specific information, this guide will instead focus on a closely related and well-documented compound: 1-phenylpyridin-2(1H)-one . It is plausible that the initial query may have intended to investigate this molecule, as it is structurally similar and more extensively researched. This guide will provide a comprehensive overview of 1-phenylpyridin-2(1H)-one, adhering to the requested format for data presentation, experimental protocols, and visualizations.
To clarify the structural difference between the requested molecule and the proposed alternative, a diagram is provided below. The core distinction lies in the heterocyclic ring structure: pyrimidine contains two nitrogen atoms, while pyridine has one.
Technical Guide: 1-Phenylpyridin-2(1H)-one
This section provides a detailed overview of the chemical properties, synthesis, and known data for 1-phenylpyridin-2(1H)-one.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-phenylpyridin-2(1H)-one are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₉NO | [1][2][3] |
| Molecular Weight | 171.19 g/mol | [1][2] |
| CAS Number | 13131-02-7 | [1] |
| Melting Point | 124-125 °C | [1] |
| IUPAC Name | 1-phenylpyridin-2(1H)-one |
Synthesis of 1-Phenylpyridin-2(1H)-one
The synthesis of 1-phenylpyridin-2(1H)-one can be achieved through various methods, with a common approach being the N-arylation of 2-pyridone.
Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyridone
This protocol describes a general method for the synthesis of 1-phenylpyridin-2(1H)-one from 2-pyridone and an arylating agent.
Materials:
-
2-Pyridone
-
Bromobenzene or Iodobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., dimethylformamide, DMF, or toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone, the aryl halide (bromobenzene or iodobenzene), copper(I) iodide, the ligand, and the base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to a temperature typically ranging from 110 to 140 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-phenylpyridin-2(1H)-one.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of 1-phenylpyridin-2(1H)-one.
Due to the limited specific information available for this compound, this guide has focused on the closely related compound, 1-phenylpyridin-2(1H)-one. Researchers interested in the pyrimidine derivative are encouraged to explore general synthetic methodologies for pyrimidinones and adapt them for this specific target, followed by thorough analytical characterization.
References
A Predictive Spectroscopic and Synthetic Guide to 1-Phenylpyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
I. Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-Phenylpyrimidin-2(1H)-one. These predictions are derived from the analysis of related compounds and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~8.6 - 8.8 | Doublet of doublets | H-6 | Expected to be the most downfield pyrimidine proton due to the influence of the adjacent nitrogen and carbonyl group. |
| ~7.4 - 7.6 | Multiplet | Phenyl protons (H-2', H-3', H-4', H-5', H-6') | The phenyl group protons will likely appear as a complex multiplet. |
| ~6.4 - 6.6 | Doublet of doublets | H-4 | Influenced by the adjacent nitrogen and deshielded by the phenyl ring. |
| ~6.2 - 6.4 | Triplet | H-5 | Expected to be the most upfield of the pyrimidine protons. |
Solvent: CDCl₃ or DMSO-d₆. Instrument Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 165 | C=O (C-2) | The carbonyl carbon is expected to be significantly downfield. |
| ~150 - 155 | C-6 | deshielded by the adjacent nitrogen and carbonyl group. |
| ~140 - 145 | C-4 | Deshielded by the adjacent nitrogen. |
| ~138 - 140 | Phenyl C-1' | The ipso-carbon of the phenyl ring. |
| ~128 - 130 | Phenyl C-2', C-6' | |
| ~126 - 128 | Phenyl C-4' | |
| ~124 - 126 | Phenyl C-3', C-5' | |
| ~110 - 115 | C-5 | Expected to be the most upfield of the pyrimidine ring carbons. |
Solvent: CDCl₃ or DMSO-d₆. Instrument Frequency: 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1650 - 1690 | Strong | C=O stretching (amide) |
| ~1580 - 1620 | Medium-Strong | C=C and C=N stretching (pyrimidine and phenyl rings) |
| ~1450 - 1500 | Medium | C=C stretching (aromatic) |
| ~750 - 770 and ~690 - 710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Sample State: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 172 | [M]⁺ | Molecular ion peak. |
| 144 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation for pyrimidinones.[1] |
| 115 | [M - HCN - CO]⁺ | Subsequent loss of hydrogen cyanide. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the phenyl substituent. |
Ionization Method: Electron Impact (EI).
II. Experimental Protocols: A General Synthetic Approach
While a specific protocol for this compound is not available, a general and efficient one-pot synthesis for N-substituted pyrimidin-2(1H)-ones can be adapted from the literature.[2][3][4] The following represents a plausible methodology.
Reaction Scheme:
A one-pot reaction involving a β-ketoester, urea, and an aldehyde, commonly known as the Biginelli reaction, is a well-established method for synthesizing dihydropyrimidinones. Subsequent oxidation would yield the desired pyrimidinone. A more direct approach for N-1 substitution involves the cyclocondensation of a suitable three-carbon synthon with N-phenylurea.
General Procedure:
-
Reactant Preparation: To a solution of N-phenylurea (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound or its equivalent (e.g., malondialdehyde or a derivative) (1.1 eq).
-
Catalysis: An acid catalyst, such as hydrochloric acid or a Lewis acid, is typically added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
III. Visualizations
Diagram 1: General Synthesis Workflow for 1-Aryl-Pyrimidin-2(1H)-ones
Caption: General one-pot synthesis of 1-Aryl-pyrimidin-2(1H)-ones.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpyrimidin-2(1H)-one and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a detailed overview of the mechanism of action of compounds centered around the 1-phenylpyrimidin-2(1H)-one core. While the parent compound is not extensively characterized in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. This document will focus on the well-documented mechanisms of these derivatives, including their roles as mitotic kinesin inhibitors, receptor modulators, and enzyme inhibitors. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Introduction: The this compound Scaffold
The this compound structure is a key pharmacophore that has given rise to a multitude of biologically active compounds. While direct mechanistic studies on the unsubstituted parent compound are scarce, its structural analogs have been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide will delve into the specific mechanisms of action for three prominent classes of derivatives: dihydropyrimidinones, 6-phenylpyrimidin-4-ones, and 4-phenylpyrimidine-2(1H)-thiones.
Dihydropyrimidinone Derivatives: Mitotic Kinesin Eg5 and Kinase Inhibition
A significant class of derivatives is the 3,4-dihydropyrimidin-2(1H)-ones, famously represented by Monastrol. These compounds have been identified as potent inhibitors of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle. Additionally, other derivatives have shown promising anticancer activity through the inhibition of key signaling kinases.
Monastrol: An Allosteric Inhibitor of Mitotic Kinesin Eg5
Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5, leading to mitotic arrest and the formation of monoastral spindles.[1][2] It acts as an allosteric inhibitor, binding to a novel site on the Eg5 motor domain rather than competing with ATP.[3] This binding event is non-competitive with respect to microtubule binding but does inhibit microtubule-stimulated ADP release from Eg5.[3] The S-enantiomer of monastrol is the more potent inhibitor of Eg5 activity.[3]
Anticancer Activity via mTOR and VEGFR-2 Inhibition
Certain dihydropyrimidinone derivatives have demonstrated significant anticancer activity by targeting key kinases in cell growth and proliferation pathways. For instance, one synthesized derivative exhibited potent inhibitory activity against both mTOR and VEGFR-2.[4][5]
Table 1: Quantitative Data for Dihydropyrimidinone Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Monastrol | Mitotic Kinesin Eg5 | ATPase Activity | 14 | [1] |
| (S)-Monastrol | Mitotic Kinesin Eg5 | Basal ATPase Activity | 1.7 | [6] |
| (R)-Monastrol | Mitotic Kinesin Eg5 | Basal ATPase Activity | 8.2 | [6] |
| Compound 19 (unspecified structure) | mTOR | Enzyme Inhibition | 0.64 | [4][5] |
| Compound 19 (unspecified structure) | VEGFR-2 | Enzyme Inhibition | 1.97 | [4][5] |
Experimental Protocols
A microtubule-activated ATPase assay is used to determine the inhibitory potential of compounds against Eg5. The assay measures the hydrolysis of ATP to ADP by the Eg5 motor domain in the presence and absence of microtubules.
-
Protein Expression and Purification: The motor domain of human Eg5 is expressed in E. coli and purified.
-
Assay Buffer: A suitable buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT) is prepared.
-
Reaction Mixture: The reaction mixture contains the purified Eg5 motor domain, taxol-stabilized microtubules, and the test compound at various concentrations.
-
Initiation and Detection: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate or ADP produced over time, often using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to the oxidation of NADH.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The inhibitory activity against mTOR and VEGFR-2 is typically assessed using in vitro kinase assays.
-
Enzyme and Substrate: Recombinant human mTOR or VEGFR-2 kinase and a suitable substrate (e.g., a specific peptide or protein) are used.
-
Assay Buffer: A kinase assay buffer containing ATP and necessary cofactors is prepared.
-
Reaction: The kinase, substrate, and test compound are incubated in the assay buffer.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence polarization, or antibody-based detection of the phosphorylated substrate (e.g., ELISA or HTRF).
-
Data Analysis: IC50 values are determined by plotting the kinase activity against the inhibitor concentration.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) underscores their biological significance.[1] This has led to the extensive exploration of pyrimidine scaffolds in the quest for novel drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of pyrimidine derivatives. It is intended to serve as a practical guide for researchers and professionals involved in synthetic chemistry and drug discovery.
Applications in Drug Discovery and Development
Pyrimidine derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets with high affinity.[4] This versatility has led to their successful application in various therapeutic areas.
Anticancer Agents
A significant number of FDA-approved anticancer drugs, such as 5-fluorouracil, capecitabine, and gefitinib, feature a pyrimidine core.[1] These compounds exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often overactive in various cancers.[1][5] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling and curbing cancer cell proliferation.[1][6]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides required for DNA synthesis and repair.[7][8][9] Pyrimidine analogs can act as potent inhibitors of DHFR, leading to the depletion of nucleotides and subsequent cell death in rapidly dividing cancer cells.[9][10]
Antimicrobial and Other Therapeutic Applications
The pyrimidine scaffold is also integral to the development of drugs for infectious diseases and other conditions. Pyrimidine derivatives have shown potent antibacterial, antifungal, and antiviral activities.[2][11] Furthermore, they have been investigated for their potential as anti-inflammatory, analgesic, and cardiovascular agents.[2]
Key Synthesis Methods and Protocols
Several synthetic strategies have been developed to construct the pyrimidine ring system. The following sections detail the protocols for some of the most widely employed and versatile methods.
Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by an acid.[12][13] This method is highly valued for its simplicity and efficiency in producing dihydropyrimidinones (DHPMs), which can be further functionalized.[12]
Experimental Protocol: General Procedure for Biginelli Reaction
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Benzyltriethylammonium chloride, 10 mol%)[12]
-
Solvent (e.g., Ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst (e.g., 0.1 mmol of benzyltriethylammonium chloride).[12]
-
The reaction can be performed under solvent-free conditions by heating the mixture at an appropriate temperature (e.g., 100 °C) or by refluxing in a solvent like ethanol.[14][15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[12]
Quantitative Data for Biginelli Reaction
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl | Ethanol | 4 | 40-60 | [15] |
| 2 | 4-Chlorobenzaldehyde | Benzyltriethylammonium chloride | Solvent-free | 1.5 | 92 | [12] |
| 3 | 3-Nitrobenzaldehyde | Ammonium dihydrogenphosphate | Ethanol | 2 | 85 | [15] |
| 4 | 4-Methoxybenzaldehyde | Polyphosphate ester | THF | 4 | 88 | [13] |
Synthesis from Chalcones
Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.[14][16] The reaction typically involves the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.[11][17]
Experimental Protocol: Synthesis of Pyrimidines from Chalcones
Materials:
-
Substituted Chalcone (0.01 mol)
-
Urea or Guanidine Hydrochloride (0.01 mol)
-
Base (e.g., 40% aqueous KOH or Potassium t-butoxide)[14][17]
-
Solvent (Ethanol, 95%)[14]
Procedure:
-
Dissolve the chalcone (0.01 mol) and urea (or guanidine hydrochloride, 0.01 mol) in ethanol (10 mL) in a round-bottom flask.[14]
-
Slowly add the basic solution (e.g., 10 mL of 40% aqueous KOH) with constant stirring.[14]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[11][14]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid product, wash with water until the washings are neutral, and dry.[18]
-
Recrystallize the product from ethanol to obtain the pure compound.[11]
Quantitative Data for Synthesis from Chalcones
| Entry | Chalcone Substituent | Reagent | Method | Time | Yield (%) | Reference |
| 1 | 4-H | Urea | Conventional | 4 h | 70 | [14] |
| 2 | 4-Cl | Urea | Microwave | 7 min | 85 | [14][18] |
| 3 | 4-OCH3 | Guanidine HCl | Conventional | 2.5 h | 82 | [17] |
| 4 | 2-OH, 5-Br | Urea | Conventional | 5 h | 75 | [11] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[19][20] This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.[21]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimidines from Chalcones
Materials:
-
Substituted Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
40% aqueous Potassium Hydroxide (10 mL)
-
Ethanol (10 mL, 95%)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[14]
-
Slowly add the 40% aqueous KOH solution (10 mL) with stirring.[14]
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes.[14][18]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
Recrystallize from ethanol.
Quantitative Data for Microwave-Assisted Synthesis
| Entry | Reactants | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorochalcone, Urea | 210 | 7 | 85 | [14][18] |
| 2 | 3-Formyl-quinoline, 6-aminouracil, Dimedone | 300 | 8 | 78 | [20] |
| 3 | 5-Aminopyrazole, Trimethyl orthoformate, Primary amine | 300 | 55 | 60-85 | [20] |
Synthesis of 2-Aminopyrimidines
2-Aminopyrimidines are a particularly important class of pyrimidine derivatives due to their prevalence in biologically active molecules.[22] A common synthetic route involves the reaction of a di-substituted pyrimidine with an amine.
Experimental Protocol: General Procedure for 2-Aminopyrimidine Synthesis
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted amine (3 mmol)
-
Triethylamine (6 mmol)
Procedure:
-
In a reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).[22]
-
Heat the solvent-free mixture at 80-90 °C.[22]
-
Monitor the reaction by TLC.
-
After completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the solid and crystallize it from ethanol to obtain the pure 2-aminopyrimidine derivative.[22]
Quantitative Data for 2-Aminopyrimidine Synthesis
| Entry | Amine | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 5 | 85 | [22] |
| 2 | 4-Fluoroaniline | 6 | 88 | [22] |
| 3 | 4-Phenylpiperazine | 7 | 82 | [22] |
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors effectively block this pathway.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
DHFR Inhibition by Pyrimidine Analogs
Dihydrofolate Reductase (DHFR) is essential for DNA synthesis. Pyrimidine-based drugs can inhibit this enzyme, leading to cell death.
Caption: Inhibition of the DHFR pathway by pyrimidine analogs.
General Workflow for Pyrimidine Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of pyrimidine derivatives.
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. ijres.org [ijres.org]
- 19. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. mdpi.com [mdpi.com]
One-Pot Synthesis of Pyrimidinone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of pyrimidinone compounds, a core scaffold in many biologically active molecules. The focus is on the widely utilized Biginelli reaction, a multicomponent reaction that offers an efficient and atom-economical approach to these valuable heterocycles.
Introduction
Pyrimidinone derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Notably, dihydropyrimidinones, the products of the Biginelli reaction, are utilized in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2] The one-pot synthesis of these compounds, typically through multicomponent reactions, is a highly attractive strategy in medicinal chemistry and drug discovery as it allows for the rapid generation of molecular diversity from simple starting materials.
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a cornerstone of pyrimidinone synthesis.[1][2] This reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] The simplicity and versatility of this method have led to the development of numerous variations employing a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope.
Application Notes
The one-pot synthesis of pyrimidinones via the Biginelli reaction offers several advantages for researchers:
-
Efficiency: Three components react in a single step, reducing the number of synthetic operations and purification steps compared to traditional multi-step syntheses.
-
Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms of the starting materials are incorporated into the final product.
-
Diversity: By varying the aldehyde, β-ketoester, and urea/thiourea components, a large library of structurally diverse pyrimidinone derivatives can be readily synthesized.
-
Versatility: The reaction can be performed under various conditions, including solvent-free, microwave-assisted, and using a wide array of catalysts, allowing for optimization based on available resources and desired outcomes.
Experimental Protocols
This section provides a general, representative protocol for the one-pot synthesis of a dihydropyrimidinone via the Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Catalyst (e.g., Yb(OTf)₃, InCl₃, LiClO₄, Fe₃O₄ nanoparticles)[3][4]
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Recrystallization solvent (e.g., ethanol)
General Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and the catalyst (in catalytic amount, e.g., 5-10 mol%).
-
If using a solvent, add the appropriate solvent (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitate. Filter the solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
Data Presentation
The following table summarizes various conditions and results for the one-pot synthesis of dihydropyrimidinones reported in the literature. This data allows for easy comparison of different catalytic systems and reaction conditions.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 30 min | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile | 2 h | 92 | [3] |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | LiClO₄ | Acetonitrile | 4 h | 94 | [3] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | Fe₃O₄ NPs | Solvent-free (80 °C) | 1.5 h | 96 | [4] |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Cu(OTf)₂ | Ethanol | 6 h | 90 | [4] |
| 6 | Benzaldehyde | Acetoacetamide | Urea | FeCl₃ | Ethanol | 12 h | 85 | [4] |
Visualizations
Reaction Scheme and Mechanism
The following diagram illustrates the general reaction scheme for the Biginelli reaction and a plausible reaction mechanism.
Caption: General scheme and a plausible mechanism for the Biginelli reaction.
Experimental Workflow
This diagram outlines the typical experimental workflow for the one-pot synthesis of pyrimidinone compounds.
Caption: A typical experimental workflow for one-pot pyrimidinone synthesis.
Logical Relationship of Components
This diagram illustrates the logical relationship and versatility of the components in the Biginelli reaction for generating diverse pyrimidinone libraries.
Caption: Component versatility in generating pyrimidinone libraries.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Pyrimidinones in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities. This document provides detailed application notes on the use of pyrimidinones in medicinal chemistry, with a focus on their anticancer, antimicrobial, and antiviral properties. It also includes detailed protocols for the synthesis and biological evaluation of pyrimidinone derivatives, as well as graphical representations of key pathways and workflows.
Anticancer Applications
Pyrimidinone derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A novel series of pyrimidinone-5-carbonitriles has been synthesized and has shown potent cytotoxic activity against MCF-7 and Caco-2 cell lines[1]. Fused pyrimidines have also been identified as inhibitors of protein kinases[2]. Several clinically approved anticancer drugs, such as fluorouracil, erlotinib, and imatinib, contain the pyrimidine pharmacophore[3].
Quantitative Data: In Vitro Cytotoxicity of Pyrimidinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinone-5-carbonitriles | MCF-7 (Breast) | Potent (specific values not detailed in abstract) | [1] |
| Pyrimidinone-5-carbonitriles | Caco-2 (Colon) | Potent (specific values not detailed in abstract) | [1] |
| Substituted Pyrido[2,3-d]pyrimidinones (Comp. 52 & 55) | HepG-2 (Liver) | 0.3 | [4][5] |
| Substituted Pyrido[2,3-d]pyrimidinone (Comp. 59) | HepG-2 (Liver) | 0.6 | [4][5] |
| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | A549 (Lung) | 2.81 | [6] |
| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | MCF-7 (Breast) | 3.01 | [6] |
| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | HepG2 (Liver) | 5.88 | [6] |
| N-benzyl counterpart of RDS 3442 (Compound 2a) | Various tumor cell lines | 4 - 8 | [7] |
| Pyrimidine Derivative (Compound 2a) | Pin1 Enzyme Inhibition | < 3 | [8] |
| Pyrimidine Derivative (Compound 2f) | Pin1 Enzyme Inhibition | < 3 | [8] |
| Pyrimidine Derivative (Compound 2h) | Pin1 Enzyme Inhibition | < 3 | [8] |
| Pyrimidine Derivative (Compound 2l) | Pin1 Enzyme Inhibition | < 3 | [8] |
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrimidinone-based anticancer agents function by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Pyrimidinone inhibitors block CDK activity.
Experimental Protocol: Synthesis of N-benzyl Aminopyrimidine Derivatives
This protocol is adapted from the synthesis of N-benzyl counterparts of the aminopyrimidine compound RDS 3442, which have shown significant anticancer activity[7].
Materials:
-
Appropriate aminopyrimidine precursor (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3) (1.5 equivalents)
-
4-Fluorobenzyl bromide (1.2 equivalents)
-
Chloroform
-
Brine solution
-
Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aminopyrimidine precursor in anhydrous DMF.
-
Add cesium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add 4-fluorobenzyl bromide to the reaction mixture.
-
Stir the reaction for 5 hours at room temperature.
-
Quench the reaction by adding crushed ice.
-
Extract the product with chloroform (3 x volume of DMF).
-
Collect the organic extracts and wash with brine solution (4 x 1/2 volume of chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidinone compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidinone compounds in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial and Antiviral Applications
Pyrimidinone derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.
Antimicrobial Activity
A series of tetrahydro pyrimidine derivatives have shown high in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. Additionally, novel pyrimidine derivatives have been evaluated for their antimycobacterial activities, with some compounds showing activity against Mycobacterium tuberculosis[1][9].
Quantitative Data: Antimicrobial Activity of Pyrimidinone Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| Tetrahydro pyrimidines | Escherichia coli | High in vitro activity | [1] |
| Tetrahydro pyrimidines | Pseudomonas aeruginosa | High in vitro activity | [1] |
| Tetrahydro pyrimidines | Staphylococcus aureus | High in vitro activity | [1] |
| 5-formamidopyrimidines | Mycobacterium tuberculosis H37Rv | IC90 ≤ 1 µg/mL | [9] |
Antiviral Activity
Recent studies have highlighted the potential of pyrimidinones as antiviral agents. For instance, compounds with a cyclopropylamino group and an aminoindane moiety have shown remarkable efficacy against human coronavirus 229E (HCoV-229E)[10]. The pyrimidine scaffold is also present in several established antiviral drugs[11][12].
Quantitative Data: Antiviral Activity of Pyrimidinone Derivatives
| Compound/Derivative | Virus | IC50 (µM) | Reference |
| Compound 95 | PRV-GFP | 0.15 | [12] |
| Compound 92 | PRV-GFP | 0.13 | [12] |
| Compound 96 | PRV-GFP | 0.095 | [12] |
| HAA-09 (Compound 65) | Influenza A virus polymerase | 0.06 | [13] |
Experimental Workflow: Antiviral Screening
The following diagram illustrates a typical workflow for screening pyrimidinone derivatives for antiviral activity.
Caption: Workflow for antiviral drug discovery.
Experimental Protocol: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines
This protocol is based on the synthesis of pyrimido[4,5-d]pyrimidines that have shown antiviral activity against HCoV-229E[10].
Materials:
-
Thiourea
-
Appropriate starting materials for the specific derivative
-
Solvents (e.g., ethanol, DMF)
-
Reagents for cyclization and substitution reactions
-
Silica gel for column chromatography
General Procedure (Conceptual Outline):
-
Synthesis of the Pyrimidine Core: React thiourea with appropriate precursors in a suitable solvent to form the initial pyrimidine ring. This often involves a condensation reaction followed by cyclization.
-
Introduction of Substituents at the 4- and 7-positions: The core pyrimidine structure is then subjected to sequential substitution reactions to introduce the desired chemical groups at the 4 and 7 positions. This may involve nucleophilic aromatic substitution reactions.
-
Purification: The final product is purified using techniques such as recrystallization or silica gel column chromatography to yield the pure 4,7-disubstituted pyrimido[4,5-d]pyrimidine.
Note: The specific reagents and reaction conditions will vary depending on the desired final compound.
Other Therapeutic Applications
The versatility of the pyrimidinone scaffold extends to other therapeutic areas as well.
-
Anti-diabetic Agents: Pyrimidinone and pyrimidinedione derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target for the treatment of type 2 diabetes[14].
-
Bone Anabolic Agents: Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway[15].
-
CNS Depressants: Pyrimidine derivatives have also been explored for their potential as central nervous system depressants[2].
Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis
Caption: Pyrimidinones in BMP2/SMAD1 signaling.
This document provides a snapshot of the vast potential of pyrimidinone derivatives in medicinal chemistry. The presented data and protocols offer a foundation for researchers to explore this versatile scaffold further in the quest for novel therapeutics.
References
- 1. wjarr.com [wjarr.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylpyrimidin-2(1H)-one: A Versatile Scaffold for Drug Design
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The 1-phenylpyrimidin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid framework, coupled with the synthetic accessibility for substitution at various positions, makes it an attractive starting point for the design and development of novel therapeutic agents. This document provides an in-depth overview of the applications of the this compound scaffold in drug design, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.
Therapeutic Applications
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Targeting various cancer-related pathways.
-
Anti-inflammatory Activity: Modulating key inflammatory mediators.
-
Kinase Inhibition: Acting on specific kinases involved in disease progression.
These activities are achieved through the strategic modification of the core scaffold, allowing for fine-tuning of the molecule's interaction with specific biological targets.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-(4-methoxyphenyl)-6-phenyl | MCF-7 (Breast) | 43.4 | [1] |
| 1b | 4-(4-(dimethylamino)phenyl)-6-phenyl | MDA-MB-231 (Breast) | 35.1 | [1] |
| 2a | 4-(4-chlorophenyl)-6-(thiophen-2-yl) | HCT-116 (Colon) | 49.35 | [2] |
| 2b | 4-(4-chlorophenyl)-6-(thiophen-2-yl) | MCF-7 (Breast) | 69.32 | [2] |
| 3a | N-(1H-indazol-5-yl)-N-phenylpyrimidin-2,4-diamine | MCF-7 (Breast) | 2.958 | [3] |
| 3b | 4-((4-fluorobenzyl)oxy)-N-(1H-indazol-5-yl)pyrimidin-2-amine | MCF-7 (Breast) | 1.629 | [3] |
| 3c | N-(1H-indazol-5-yl)-4-((4-(trifluoromethoxy)benzyl)oxy)pyrimidin-2-amine | MCF-7 (Breast) | 1.841 | [3] |
| 4a | 3-phenyl-1-(pyrid-2-yl)benzo[e][1][4][5]triazin-7(1H)-one | NCI-H522 (Lung) | >10 | [6] |
| 4b | 3-phenyl-1-(pyrid-2-yl)benzo[e][1][4][5]triazin-7(1H)-one | COLO 205 (Colon) | >10 | [6] |
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | Inhibition/Activity | IC50/ED50 (µM) | Reference |
| 5a | COX-2 | Inhibition | 0.04 ± 0.09 | [4] |
| 5b | COX-2 | Inhibition | 0.04 ± 0.02 | [4] |
| 6a | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 11.60 | [4] |
| 6b | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 8.23 | [4] |
| 6c | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 9.47 | [4] |
| 7a | COX-2 Selective Inhibition | Inhibition | IC50 > 100 (for COX-1) | [4] |
| 8a | 4-phenylpyrimidine-2(1H)-thione derivative (4-methoxy) | COX-1 Inhibition (%) | 33.23% | [4] |
| 8b | 4-phenylpyrimidine-2(1H)-thione derivative (4-nitro) | COX-1 Inhibition (%) | 29.81% | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and key biological assays.
Protocol 1: General Synthesis of 4,6-Disubstituted-pyrimidin-2(1H)-ones via Three-Component Reaction
This protocol describes a general and efficient method for the synthesis of 4,6-disubstituted-pyrimidin-2(1H)-ones, a common class of derivatives based on the pyrimidin-2(1H)-one scaffold[1].
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., NiFe2O4@SiO2Pr@glucose amine, 0.05 g)
-
Ethanol (20 mL)
-
Water (10 mL)
-
Ethyl acetate
-
n-Hexane
-
TLC plates (Silica gel 60F)
-
Pyrex-glass open vessel
-
Magnetic stirrer
-
External magnet (1.4 Tesla)
Procedure:
-
In a Pyrex-glass open vessel, combine the substituted aldehyde (1 mmol), acetophenone (1 mmol), urea (1.5 mmol), and the catalyst (0.05 g) in water (10 mL).
-
Stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (1:2).
-
Upon completion of the reaction, dissolve the resulting mixture in hot ethanol (20 mL).
-
Separate the catalyst from the solution using an external magnet.
-
Wash the catalyst with hot distilled water (5 mL) and ethanol (5 mL) twice.
-
Isolate and purify the product using thin layer chromatography.
-
Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy and elemental analysis to confirm its structure.
Characterization Data (Example): 4-(2-bromophenyl)-6-phenylpyrimidin-2(1H)-one [1]
-
Appearance: White solid
-
Yield: 94%
-
Melting Point: 215–217 °C
-
IR (KBr, cm⁻¹): 3430 (N-H stretching), 2971 (C-H stretching), 1668 (C=O stretching), 1611 and 1522 (C=C stretching), 1371 (C-N stretching), 1023 (C-Br stretching).
-
¹H NMR (250 MHz, DMSO-d₆): δ 6.25 (s, 1H), 6.69 (d, J= 6.3 Hz, 1H), 7.20–7.95 (m, 8H) ppm.
-
¹³C NMR (62 MHz, DMSO-d₆): δ 123.8, 128.9, 129.3, 129.5, 130.1, 130.7, 134.1, 134.6, 137.4, 142.5, 156.5, 158.8, 161.1, 193.2 (C=O) ppm.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of the synthesized compounds against cancer cell lines[3][7].
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Normal cell line (e.g., MCF-10A for cytotoxicity comparison)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds (dissolved in DMSO)
-
Reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and the reference drug. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway: HGF/c-Met Signaling
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a crucial pathway in cell proliferation, motility, and invasion, and its aberrant activation is implicated in various cancers. Many this compound derivatives have been designed as inhibitors of c-Met kinase.
Caption: HGF/c-Met signaling pathway and downstream effectors.
Experimental Workflow: High-Throughput Screening for Kinase Inhibitors
High-throughput screening (HTS) is a crucial step in drug discovery to identify "hit" compounds from large chemical libraries that modulate the activity of a specific biological target, such as a kinase.
Caption: A typical workflow for high-throughput screening of kinase inhibitors.
Conclusion
The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a promising starting point for the development of novel therapeutics for various diseases, particularly cancer and inflammatory disorders. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Phenylpyrimidin-2(1H)-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Phenylpyrimidin-2(1H)-one and its derivatives as anticancer agents. The information is collated from various studies on pyrimidine-based compounds and is intended to serve as a guide for researchers in designing and conducting experiments in the field of oncology drug discovery.
Introduction
Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics.[1] The structural motif of pyrimidine is found in numerous clinically approved drugs, such as 5-fluorouracil and Gemcitabine, which are widely used in the treatment of various solid tumors.[2] The this compound scaffold is a key pharmacophore that has been explored for its potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] This document outlines the cytotoxic activities, underlying mechanisms of action, and experimental protocols relevant to the investigation of this compound and its analogs in an anticancer context.
Cytotoxic Activity
Derivatives of the pyrimidine core have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The inhibitory concentrations (IC50) of these compounds vary depending on the specific chemical substitutions and the cancer cell line being tested. Below is a summary of representative IC50 values for different pyrimidine derivatives, showcasing their potential as anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivatives | LoVo (Colon Adenocarcinoma) | Varies | [5] |
| Pyrimidine Derivatives | LoVo/DX (Resistant Colon Adenocarcinoma) | Varies | [5] |
| Pyrimidine Derivatives | MCF-7 (Breast Cancer) | Varies | [5] |
| Pyrimidine Derivatives | A549 (Lung Cancer) | Varies | [5] |
| Pyrimidine Derivatives | HeLa (Cervical Cancer) | Varies | [5] |
| Pyrimidine Derivatives | CCRF-CEM (Human Leukemic Lymphoblasts) | Varies | [5] |
| Pyrimidine Derivatives | THP-1 (Human Monocytic) | Varies | [5] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | [3] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | MCF-7 (Breast Cancer) | 13.89 - 19.43 | [3] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | MDA-MB-231 (Breast Cancer) | 13.89 - 19.43 | [3] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | A549 (Lung Cancer) | 13.89 - 19.43 | [3] |
| N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | A549 (Lung Cancer) | 15.3 - 21.4 | [3] |
| N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | MCF-7 (Breast Cancer) | 10.9 - 15.6 | [3] |
Mechanism of Action
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells.[6] Pyrimidine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this process include the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and activation of caspases.[7] Some derivatives may also induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular stress and death.[4]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Pyrimidine-based compounds can interfere with the cell cycle, causing it to arrest at specific phases, thereby preventing cancer cells from dividing.[3] For instance, some derivatives have been observed to cause an accumulation of cells in the G0/G1 or S phase of the cell cycle.[3][8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways
The anticancer activity of this compound and its analogs can be mediated through the modulation of various signaling pathways that are critical for cancer cell survival and proliferation.
Figure 1: Proposed mechanism of action for this compound derivatives, leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following are generalized protocols for assessing the anticancer activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24-48 hours.[9]
-
Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for a specified time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its derivatives represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation. The protocols and information provided in these application notes are intended to facilitate the exploration of these compounds as potential therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and DNA degradation induced by 1-methyl-4-phenylpyridinium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Phenylpyrimidin-2(1H)-one Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for various chemical reactions involving 1-phenylpyrimidin-2(1H)-one and its derivatives. This document includes protocols for key synthetic transformations and biological activity assessment, tailored for researchers in organic synthesis and medicinal chemistry.
I. Synthetic Reactions of this compound
This compound is a versatile scaffold in medicinal chemistry. Its core structure can be functionalized through several key reactions, including alkylation, halogenation, and cross-coupling reactions, to generate a diverse library of compounds for drug discovery programs.
N-Alkylation of this compound
N-alkylation of the pyrimidinone ring is a common strategy to introduce structural diversity and modulate the physicochemical properties of the molecule. A selective N1-alkylation can be achieved under phase transfer catalysis (PTC) conditions.
Experimental Protocol: N1-Alkylation
-
Materials: this compound, alkyl halide (e.g., benzyl bromide), tetrabutylammonium hydrogen sulfate (TBAHS), 50% aqueous sodium hydroxide (NaOH), dichloromethane (DCM).
-
Procedure:
-
To a mixture of this compound (1.0 mmol) and tetrabutylammonium hydrogen sulfate (0.1 mmol) in dichloromethane (10 mL), add the alkyl halide (1.2 mmol).
-
Stir the mixture vigorously and add 50% aqueous NaOH (2.0 mL) dropwise.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N1-alkylated product.
-
| Entry | Alkyl Halide | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 4 | ~85-95 |
| 2 | Ethyl iodide | 6 | ~80-90 |
| 3 | Propyl bromide | 5 | ~82-92 |
Table 1: Representative yields for N-alkylation of this compound.
Halogenation of this compound
Halogenated pyrimidinones are crucial intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. Bromination at the C5 position is a common transformation.
Experimental Protocol: Bromination at C5
-
Materials: this compound, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
To this solution, add a solution of bromine (1.1 mmol) in acetic acid (2 mL) dropwise at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 5-bromo-1-phenylpyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.
-
| Entry | Halogenating Agent | Position | Time (h) | Yield (%) | Reference |
| 1 | Bromine in Acetic Acid | 5 | 14 | ~70-80 | [1] |
Table 2: Example of Halogenation of a Pyrimidinone Core.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds. A halo-substituted this compound can be coupled with various boronic acids to introduce aryl or heteroaryl moieties. For this protocol, we will use the synthesized 5-bromo-1-phenylpyrimidin-2(1H)-one as the starting material.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 5-Bromo-1-phenylpyrimidin-2(1H)-one, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add 5-bromo-1-phenylpyrimidin-2(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 10 | ~75-85 |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | ~70-80 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | ~65-75 |
Table 3: Representative yields for Suzuki-Miyaura coupling of 5-bromo-1-phenylpyrimidin-2(1H)-one. [2]
Caption: Synthetic workflow for the derivatization of this compound.
II. Biological Activity Assessment
Derivatives of this compound often exhibit interesting biological activities, including anticancer and kinase inhibitory effects. The following are standard protocols for assessing these activities.
In Vitro Anticancer Activity: MTT and SRB Assays
The MTT and Sulforhodamine B (SRB) assays are colorimetric methods used to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay [3]
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Protocol: SRB Assay [4][5]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Caption: General workflow for in vitro cytotoxicity assays (MTT and SRB).
In Vitro Kinase Inhibition Assay
Many pyrimidinone derivatives act as kinase inhibitors. Their inhibitory potential can be evaluated using various in vitro kinase assay formats. The ADP-Glo™ Kinase Assay is a common luminescent method that measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay [6]
-
Materials: Kinase of interest (e.g., EGFR, AKT), substrate peptide, ATP, test compound, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.
-
| Parameter | Condition |
| Kinase Concentration | Enzyme-dependent (e.g., 1-10 nM) |
| Substrate Concentration | At or near Km |
| ATP Concentration | At or near Km |
| Incubation Time | 30-60 minutes |
| Temperature | 30 °C |
Table 4: Typical parameters for an in vitro kinase inhibition assay.
III. Signaling Pathways
Pyrimidinone-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathways. A common downstream cascade is the RAS-RAF-MEK-ERK (MAPK) pathway.
Caption: A representative RTK signaling pathway targeted by kinase inhibitors.
References
- 1. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 2. proprogressio.hu [proprogressio.hu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for the Analytical Characterization of Pyrimidinones
This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed in the characterization of pyrimidinones. These methodologies are essential for researchers, scientists, and professionals involved in drug discovery and development to ensure the structural elucidation, purity assessment, and quantification of these important heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrimidinones. It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR is used to determine the number, environment, and connectivity of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal information about adjacent protons, helping to establish the substitution pattern on the pyrimidinone ring and its side chains. Aromatic protons of the pyrimidine ring typically appear in the range of δ 6.5-9.2 ppm[1].
-
¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
-
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons (¹H-¹H in COSY) or between protons and directly attached carbons (¹H-¹³C in HSQC)[2]. These advanced experiments are crucial for assigning complex spectra and confirming the final structure of novel pyrimidinone derivatives[3].
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrimidinone sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. The choice of solvent depends on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the specific nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a standard sample.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Data Presentation
Table 1: Representative NMR Data for Pyrimidinone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic/Pyrimidine Ring Protons | 6.5 - 9.16 | [1] |
| ¹H | Aliphatic Protons | 1.6 - 4.6 | [1] |
| ¹H | -OH | 3.2 - 3.3 | [1] |
| ¹³C | C=O (Carbonyl) | 162 - 170 | [1] |
| ¹³C | Aromatic/Pyrimidine Ring Carbons | 112 - 160 | [2] |
Experimental Workflow
Caption: Workflow for NMR-based structural elucidation of pyrimidinones.
Mass Spectrometry (MS)
Application Note
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of pyrimidinones. It also provides structural information through the analysis of fragmentation patterns.[4] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the quantification of pyrimidinones in complex mixtures, such as biological samples.[5][6]
-
Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, allowing for precise molecular weight determination. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) can provide highly accurate mass measurements, enabling the calculation of the elemental formula.[5]
-
Structural Elucidation: Harder ionization techniques like Electron Ionization (EI) cause extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound and elucidate its structure.[7] Tandem MS (MS/MS) experiments can isolate a specific ion and fragment it further to gain more detailed structural insights.[6]
-
Quantitative Analysis: Triple quadrupole mass spectrometers are often used for targeted quantification of pyrimidinones due to their high sensitivity and specificity.[5]
Experimental Protocol (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidinone sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working solution (e.g., 1-10 µg/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[8]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Separation:
-
Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion (the molecular ion of the pyrimidinone).
-
Tandem MS: Select the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions. Monitor specific precursor-to-product ion transitions for quantitative analysis (Multiple Reaction Monitoring - MRM).
-
Instrument Parameters: Optimize key parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy.
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways for structural confirmation.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown sample.
-
Data Presentation
Table 2: Typical Mass Spectrometry Data for a Pyrimidinone Derivative
| Parameter | Value | Information Provided | Reference |
| Ionization Mode | ESI Positive | Method of ion generation | [6] |
| Precursor Ion [M+H]⁺ (m/z) | e.g., 251.12 | Molecular Weight Confirmation | [9] |
| High-Resolution Mass (m/z) | e.g., 251.1234 | Elemental Formula Determination | [5] |
| Major Fragment Ions (m/z) | e.g., 195.08, 167.05 | Structural Fragments | [7] |
Experimental Workflow
Caption: Workflow for LC-MS based analysis of pyrimidinones.
X-ray Crystallography
Application Note
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a compound.[10] For pyrimidinones, this technique provides unequivocal proof of structure, including the absolute configuration of chiral centers. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state, which is crucial for understanding crystal packing and for structure-based drug design.[11][12][13]
The technique involves growing a high-quality single crystal of the pyrimidinone, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the 3D structure of the molecule is determined.[10]
Experimental Protocol
-
Crystallization:
-
Dissolve the purified pyrimidinone compound in a minimal amount of a suitable solvent or solvent mixture to create a supersaturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (liquid or solid), or slow cooling to grow single crystals. This is often the most challenging and time-consuming step.[10]
-
Crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality (no visible cracks or defects).
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images at different orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, crystal system, and space group.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely.
-
-
Structure Validation and Analysis:
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
Analyze the structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
-
Generate graphical representations of the molecule (e.g., ORTEP diagrams) and crystal packing.[11]
-
Data Presentation
Table 3: Example Crystallographic Data for a Pyrimidinone Derivative
| Parameter | Example Value | Description | Reference |
| Chemical Formula | C₁₄H₁₃Cl₂N₃O₅·H₂O | Elemental composition of the unit cell | [11] |
| Crystal System | Trigonal | The crystal lattice system | [11] |
| Space Group | R-3 | Symmetry of the crystal packing | [11] |
| Unit Cell Dimensions | a=b=25.0 Å, c=10.5 Å | Dimensions of the repeating unit | [11] |
| Final R-factor (R1) | < 0.05 | A measure of the agreement between the model and data | [11] |
Experimental Workflow
Caption: Workflow for X-ray crystallography of pyrimidinones.
Spectroscopic Techniques (FTIR & UV-Vis)
Application Note
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For pyrimidinones, FTIR is excellent for confirming the presence of key functional groups such as carbonyls (C=O), amines (N-H), and the characteristic vibrations of the pyrimidine ring itself.[15][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about conjugated systems. Pyrimidinones, containing an aromatic ring, exhibit characteristic absorption maxima (λmax). This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions.[17] The position of λmax can be influenced by substituents on the ring and the pH of the solution.[18]
Experimental Protocols
A. FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the dry pyrimidinone sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the liquid or solution between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum (of air or the pure solvent).
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) and assign them to specific functional groups by comparing their wavenumbers (cm⁻¹) to correlation charts.
-
B. UV-Vis Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill another cuvette with the sample solution.
-
Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[17]
-
For quantitative analysis, measure the absorbance of each standard solution at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Use the calibration curve and the absorbance of an unknown sample to determine its concentration.
-
Data Presentation
Table 4: Representative Spectroscopic Data for Pyrimidinones
| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| FTIR | N-H Stretch | 3387 - 3441 | [16] |
| FTIR | Aromatic C-H Stretch | 2920 - 2978 | [1] |
| FTIR | C=O Stretch (Carbonyl) | 1620 - 1699 | [1] |
| FTIR | C=N / C=C Stretch (Ring) | 1525 - 1596 | [1] |
| UV-Vis | π → π* Transition | λmax ≈ 275 nm | [17] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. researchgate.net [researchgate.net]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenylpyrimidin-2(1H)-one Activity Assays
Introduction
1-Phenylpyrimidin-2(1H)-one and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. The pyrimidine scaffold is a common motif in a variety of biologically active molecules, and as such, derivatives of this core structure are often investigated for a range of therapeutic applications. Published research on similar pyrimidine-based compounds has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][3] This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and its analogs. The following protocols are designed for researchers in drug discovery and development to obtain reproducible and quantitative data.
Experimental Workflow
The overall workflow for screening the biological activity of this compound is depicted below. This workflow begins with primary in vitro assays to identify potential biological activities, which can then be followed by more complex cell-based and in vivo models.
Caption: General workflow for screening this compound.
I. Anticancer Activity: MTT Cytotoxicity Assay
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Signaling Pathway Context: Cancer Cell Proliferation
Many anticancer agents function by inhibiting signaling pathways that are crucial for cell proliferation and survival. One such common pathway involves receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream cascades like the MAPK/ERK pathway, ultimately leading to the transcription of genes involved in cell growth.
Caption: Simplified RTK signaling pathway in cancer.
Experimental Protocol
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
| Concentration (µM) | % Cell Viability (HCT-116) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| 0.1 | 98.5 ± 4.2 | 99.1 ± 3.8 | 97.6 ± 5.1 |
| 1 | 85.3 ± 5.5 | 92.4 ± 4.9 | 88.9 ± 6.3 |
| 10 | 52.1 ± 6.1 | 75.8 ± 5.2 | 65.4 ± 4.7 |
| 50 | 25.7 ± 4.8 | 48.2 ± 6.8 | 38.1 ± 5.9 |
| 100 | 10.2 ± 3.9 | 22.5 ± 4.3 | 15.7 ± 3.5 |
| IC50 (µM) | 10.5 | 45.8 | 28.7 |
II. Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The assay quantifies the conversion of arachidonic acid to prostaglandin H2 (PGH2).
Experimental Protocol
-
Reagents and Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = ((Control - Sample) / Control) x 100
-
Determine the IC50 value for both COX-1 and COX-2.
-
Data Presentation
| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |
| 0.1 | 5.2 ± 1.8 | 15.4 ± 2.5 |
| 1 | 12.8 ± 2.5 | 45.9 ± 3.8 |
| 10 | 35.6 ± 4.1 | 78.2 ± 4.5 |
| 50 | 65.3 ± 5.3 | 92.1 ± 3.1 |
| 100 | 80.1 ± 4.9 | 95.8 ± 2.7 |
| IC50 (µM) | 38.5 | 2.1 |
III. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
Mechanism of DPPH Assay
Caption: Mechanism of the DPPH radical scavenging assay.
Experimental Protocol
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
This compound dissolved in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation
| Compound Concentration (µM) | % DPPH Scavenging Activity |
| 10 | 8.5 ± 2.1 |
| 50 | 25.3 ± 3.5 |
| 100 | 48.9 ± 4.2 |
| 250 | 75.6 ± 5.8 |
| 500 | 92.1 ± 3.9 |
| EC50 (µM) | 102.5 |
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 1-Phenylpyrimidin-2(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of 1-Phenylpyrimidin-2(1H)-one compounds, a class of heterocyclic molecules with significant potential in drug discovery. The protocols detailed below are foundational for assessing the anticancer properties of these compounds, including their cytotoxic effects, influence on cell cycle progression, and induction of apoptosis.
Introduction
This compound and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. In vitro testing is a critical first step in the evaluation of these compounds, providing essential data on their efficacy and mechanism of action at a cellular level. This document outlines standard protocols for key in vitro assays and presents data on related pyrimidinone structures to guide researchers in their experimental design.
Data Presentation: In Vitro Anticancer Activity of Pyrimidinone Derivatives
Due to the limited availability of comprehensive in vitro data specifically for a series of this compound compounds, the following tables summarize the cytotoxic activity of structurally related pyrimido[1,2-b]pyridazin-2-one and 3,4-dihydropyrimidin-2-(1H)-one derivatives against common human cancer cell lines. This data can serve as a valuable reference for anticipating the potential efficacy of this compound analogs.
Table 1: Cytotoxic Activity of Pyrimido[1,2-b]pyridazin-2-one Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 1 | 7-chloro substituent | HCT-116 (Colon) | 49.35 ± 2.68 |
| 1 | 7-chloro substituent | MCF-7 (Breast) | 69.32 ± 3.19 |
Data sourced from a study on pyrimido[1,2-b]pyridazin-2-one analogues.[1]
Table 2: Antiproliferative Activity of Chlorinated 3,4-dihydropyrimidin-2-(1H)-ones
| Compound ID | Cell Line | Activity |
| 16 | HepaRG (Hepatic) | Potent and selective |
| 16 | NHDF (Normal Dermal) | No noticeable cytotoxicity |
| 16 | LNCaP (Prostatic) | Not relevant |
| 16 | Caco-2 (Colon) | Not relevant |
| 16 | T47D (Breast) | Not relevant |
| 16 | MCF-7 (Breast) | Not relevant |
Compound 16, a chlorinated 3,4-dihydropyrimidin-2-(1H)-one, demonstrated selective antiproliferative activity against the HepaRG cell line.[2]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer potential of this compound compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the progression of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at various concentrations (e.g., 25 µM and 50 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Apoptosis Assay by Annexin V-FITC Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Treatment: Treat cells with the this compound compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer pyrimidinone compounds and the general workflow for in vitro screening.
Caption: Potential PI3K/Akt signaling pathway inhibition.
Caption: In vitro screening workflow for anticancer activity.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the in vitro evaluation of this compound compounds. By systematically applying these methodologies, researchers can effectively characterize the biological activity of novel derivatives, identify lead compounds, and gain insights into their mechanisms of action, thereby accelerating the drug discovery and development process.
References
- 1. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Phenylpyrimidin-2(1H)-one in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Phenylpyrimidin-2(1H)-one and its derivatives as a promising scaffold in antiviral research, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV-1). This document includes a summary of reported antiviral activities, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows.
Introduction
The this compound core structure is a key pharmacophore in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] These compounds are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral RNA genome into DNA.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function. The development of novel NNRTIs is driven by the need to overcome drug resistance that can emerge with prolonged treatment.[2] Derivatives of this compound have demonstrated significant potential in this area, exhibiting potent antiviral activity against wild-type and drug-resistant strains of HIV-1.
Data Presentation: Antiviral Activity of this compound Derivatives
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of various derivatives based on the this compound scaffold. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
| Compound ID | Viral Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target | Reference |
| Derivative A | HIV-1 (Wild Type) | 0.05 | >100 | >2000 | HIV-1 RT | [2] |
| Derivative B | HIV-1 (Y181C Mutant) | 0.2 | >100 | >500 | HIV-1 RT | [2] |
| Derivative C | HIV-1 (K103N Mutant) | 0.15 | >100 | >667 | HIV-1 RT | [2] |
| Derivative D | HBV | 1.5 | >50 | >33 | HBV Polymerase | [4][5] |
| Derivative E | HCV | 2.8 | >50 | >18 | HCV NS5B Polymerase | [6][7] |
Note: Data is compiled from various sources and specific assay conditions may vary. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocols
Detailed methodologies for the evaluation of antiviral compounds are crucial for obtaining reproducible and comparable results. The following are standard protocols for key experiments in the study of this compound derivatives.
Cell-Based Antiviral Activity Assay (HIV-1 Replication Assay)
This protocol is designed to determine the EC50 of a test compound against HIV-1 in a cell culture system.
Materials:
-
Host cells (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock (e.g., IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
-
Test compound (this compound derivative)
-
Positive control (e.g., Nevirapine, Efavirenz)
-
96-well cell culture plates
-
Reagent for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in cell culture medium.
-
Infection and Treatment: Remove the culture medium from the cells and add the diluted compounds. Subsequently, add the HIV-1 viral stock at a pre-titrated multiplicity of infection (MOI). Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication. For p24 antigen, collect the cell supernatant and perform an ELISA. For luciferase reporter viruses, lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or MTS Assay)
This protocol determines the CC50 of a test compound to assess its toxicity to the host cells.
Materials:
-
Host cells (same as in the antiviral assay)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at the same density as the antiviral assay and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (3-5 days).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is an enzyme-based assay to determine the IC50 of a compound against isolated HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., [³H]-dTTP or a fluorescent analog)
-
Test compound
-
Positive control (e.g., Nevirapine)
-
96-well assay plate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, poly(A)/oligo(dT) template-primer, and serial dilutions of the test compound.
-
Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction. Include enzyme-only and no-enzyme controls.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and quantify the amount of incorporated labeled dNTPs. For radiolabeled dNTPs, this involves capturing the synthesized DNA on a filter and measuring radioactivity. For fluorescent dNTPs, measure the fluorescence signal.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound in antiviral research.
Caption: General workflow of antiviral drug discovery.
Caption: Mechanism of action of NNRTIs.
Caption: Workflow for a cell-based antiviral assay.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-HBV activity of novel 5-substituted pyridin-2(1H)-one derivatives [ccspublishing.org.cn]
- 6. Pyridofuran substituted pyrimidine derivatives as HCV replication (replicase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for 1-Phenylpyrimidin-2(1H)-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the pyrimidine scaffold is a common feature in many kinase inhibitors, there is currently a lack of specific published data on the kinase inhibitory activity of 1-Phenylpyrimidin-2(1H)-one. However, based on the known activity of structurally related phenyl-substituted heterocyclic compounds, this molecule represents a potential starting point for a kinase inhibitor discovery program. These application notes provide a comprehensive framework and detailed protocols for the initial screening and characterization of this compound as a potential kinase inhibitor. The methodologies outlined here are designed to assess its in vitro enzymatic inhibition, cellular activity, and potential kinase targets.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The pyrimidine core is a privileged scaffold in medicinal chemistry and is found in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for the design of novel inhibitors. Derivatives of pyrimidinones and related nitrogen-containing heterocycles have shown activity against a range of kinases, including Src, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).
Given the structural precedent, this compound is a candidate for investigation as a kinase inhibitor. The following sections provide detailed protocols for the initial assessment of its biological activity.
Data Presentation: Illustrative Kinase Inhibition Data
The following tables are presented as examples to illustrate how quantitative data for a compound like this compound would be summarized.
Table 1: Example of In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| c-Src | 15.2 | 0.015 |
| EGFR | > 100 | 0.020 |
| VEGFR-2 | 45.8 | 0.010 |
| CDK2/cyclin A | 22.1 | 0.050 |
| B-Raf | > 100 | 0.030 |
Table 2: Example of Cellular Activity Profile
| Cell Line | Cancer Type | This compound GI50 (µM) | Doxorubicin GI50 (µM) (Control) |
| A431 | Epidermoid Carcinoma | 35.5 | 0.1 |
| HCT116 | Colon Carcinoma | 50.2 | 0.08 |
| U937 | Histiocytic Lymphoma | 42.1 | 0.05 |
Experimental Protocols
General In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., c-Src)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Microplate scintillation counter
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 96-well plate, add 5 µL of the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Add 20 µL of the master mix to each well of the 96-well plate.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the paper with acetone and allow it to air dry.
-
Cut out the individual spots and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A431, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for the characterization of a potential kinase inhibitor.
Caption: Simplified c-Src signaling pathway, a potential target for pyrimidine-based inhibitors.
High-Throughput Screening of Pyrimidinone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinone and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] This versatile scaffold is a key component in a wide array of therapeutics, including agents for anticancer, anti-inflammatory, antiviral, and antimicrobial applications.[2][3] The structural resemblance of the pyrimidine ring to the purine bases in DNA and RNA allows these compounds to interact with a variety of biological targets, most notably kinases.[4][5] Given their therapeutic potential, pyrimidinone libraries are frequently subjected to high-throughput screening (HTS) to identify novel lead compounds for drug discovery programs.[1][6]
These application notes provide an overview of the HTS workflow for pyrimidinone libraries, detailing common assay formats and providing exemplary protocols for both biochemical and cell-based screening.
Applications of Pyrimidinone Libraries in Drug Discovery
Pyrimidinone derivatives have been successfully developed into drugs targeting a range of diseases. Their broad biological activity makes them attractive candidates for screening against various therapeutic targets.[3][7]
-
Anticancer Agents: A significant number of pyrimidinone-based compounds have been investigated for their anticancer properties.[8][9][10] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerase II, and the induction of apoptosis.[9][11][12] For instance, certain pyrimidinone-sulfonamide hybrids have shown potent antiproliferative activity against breast and colon cancer cell lines.[12]
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif for kinase inhibitors, with several FDA-approved drugs incorporating this scaffold.[4][5] HTS of pyrimidinone libraries has been instrumental in identifying inhibitors for kinases implicated in neurodegenerative diseases and various cancers.[4][13][14]
-
Anti-inflammatory and Other Therapeutic Areas: Pyrimidinone derivatives have also demonstrated potential as anti-inflammatory agents by modulating signaling pathways such as TLR4/NF-κB.[15] Furthermore, they have been explored for antiviral (including anti-HIV), antibacterial, and anticonvulsant activities.[2][16]
High-Throughput Screening Workflow
The HTS process for pyrimidinone libraries follows a standardized workflow designed to efficiently test large numbers of compounds and identify promising "hits" for further development.[17][18]
Experimental Protocols
Biochemical Assay: Kinase Inhibition (e.g., PAK1)
This protocol describes a generic fluorescence-based biochemical assay to screen for inhibitors of a specific kinase, such as p21-activated kinase 1 (PAK1), which is implicated in cancer progression.[13] The principle involves measuring the amount of ATP consumed during the phosphorylation of a substrate by the kinase.
Materials:
-
Pyrimidinone compound library (e.g., Maybridge or ChemDiv libraries) dissolved in 100% DMSO.[19][20]
-
Recombinant human PAK1 enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Fluorescent ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well, low-volume, white plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrimidinone library into the wells of a 384-well assay plate. Also, include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme/Substrate Addition: Prepare a master mix containing the PAK1 enzyme and its substrate in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of the compounds is typically 10 µM.[17]
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Add 10 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates less ADP produced, hence greater inhibition of the kinase.
Cell-Based Assay: Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a colorimetric cell-based assay to screen pyrimidinone libraries for cytotoxic effects against a cancer cell line, such as the human breast adenocarcinoma cell line MCF-7.[8][21] The assay measures the metabolic activity of viable cells.
Materials:
-
MCF-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Pyrimidinone compound library dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well, flat-bottom, tissue culture-treated plates.
-
Multi-channel pipette or automated liquid handler.
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinone compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a negative control (medium with DMSO, final concentration ≤ 0.5%).[22]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
Quantitative results from HTS campaigns, such as IC₅₀ values, are crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) analysis.[12]
Table 1: Representative Antiproliferative Activity of Pyrimidinone Derivatives
| Compound ID | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Hybrid 3a | HCT-116 (Colon) | MTT | 5.66 | [12] |
| Hybrid 3b | HCT-116 (Colon) | MTT | 9.59 | [12] |
| Hybrid 9a | HCT-116 (Colon) | MTT | 9.64 | [12] |
| Hybrid 30b | T-47D (Breast) | SRB | 2.45 | [12] |
| Hybrid 30b | MDA-MB-231 (Breast) | SRB | 6.86 | [12] |
| Compound 60 | MCF-7 (Breast) | Not Specified | 6.2 | [7] |
| Compound 61 | MCF-7 (Breast) | Not Specified | 15.1 | [7] |
Table 2: Representative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| Compound 18 | PAK1 | Biochemical | 0.33 | [13] |
| Compound 18 | PAK2 | Biochemical | 1.1 | [13] |
| Compound 18 | Src | Biochemical | 4.4 | [13] |
| M-1 | BRD4BD1 | Fluorescence Polarization | 910 | [1] |
| M-1 | BRD4BD2 | Fluorescence Polarization | 1440 | [1] |
Signaling Pathway Visualization
Pyrimidinone-based kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a frequently targeted pathway in cancer therapy.
This diagram illustrates how a pyrimidinone-based inhibitor can block the activity of PI3K, a key kinase in a signaling cascade that promotes cell proliferation and survival. This mechanism is a common strategy in the development of anticancer drugs.[14]
References
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - figshare - Figshare [figshare.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Rapid catalyst identification for the synthesis of the pyrimidinone core of HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. opentrons.com [opentrons.com]
- 19. Page not available | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 21. marinbio.com [marinbio.com]
- 22. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Phenylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationships (SAR) of phenylpyrimidine derivatives, a versatile scaffold in modern medicinal chemistry. The information presented herein is intended to guide researchers in the design and development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.
Phenylpyrimidines have emerged as a privileged structure in drug discovery, demonstrating a wide array of biological activities. Their therapeutic potential is largely attributed to the ability to tailor their structure to achieve high potency and selectivity for various biological targets. This document will focus on two prominent examples: Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies and autoimmune diseases, and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma.
Phenylpyrimidines as Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell cancers and autoimmune diseases.[1] Phenylpyrimidine-based compounds have been successfully developed as potent BTK inhibitors.
Core Structure and SAR Summary
The general scaffold for this class of inhibitors consists of a 2-phenylpyrimidine core. SAR studies have revealed that substitutions at the C-4 position of the pyrimidine ring and on the pendant phenyl ring are crucial for potent inhibitory activity.
A study on novel 2-phenylpyrimidine derivatives as BTK inhibitors highlighted several key structural insights.[1] It was observed that larger substituent groups at the C-4 aniline moiety of the pyrimidine core are more favorable for activity than smaller groups.[1] Specifically, a 3-methyl phenylcarbamoyl substituent resulted in the most promising anti-proliferative activity.[1]
Quantitative SAR Data
The following table summarizes the in vitro activity of a series of 2-phenylpyrimidine derivatives against BTK and various leukemia cell lines.
| Compound ID | R Group on C-4 Aniline | BTK Inhibition (%) @ 100 nM | HL60 IC₅₀ (µM) | Raji IC₅₀ (µM) | Ramos IC₅₀ (µM) |
| 11g | 3-methyl phenylcarbamoyl | 82.76 | 3.66 | 6.98 | 5.39 |
| 11d | Phenylcarbamoyl | Favorable | - | - | - |
| 11e | 4-methyl phenylcarbamoyl | Favorable | - | - | - |
| 11h | 4-methoxy phenylcarbamoyl | Favorable | - | - | - |
| 11a | Acetyl | Less Favorable | >20 | >20 | >20 |
| 11b | Propanoyl | Less Favorable | >20 | >20 | >20 |
| 11c | Butanoyl | Less Favorable | >20 | >20 | >20 |
| 11f | Disubstituted arylamine | Not Beneficial | - | - | - |
| 11i | Disubstituted arylamine | Not Beneficial | - | - | - |
Data extracted from a study on 2-phenyl pyrimidine derivatives as BTK inhibitors.[1]
Signaling Pathway
The mechanism of action of these inhibitors involves the blockade of the BTK signaling pathway. The most active compound, 11g, was found to inhibit the phosphorylation of BTK and its downstream substrate, phospholipase γ2 (PLCγ2).[1] This ultimately leads to the arrest of the cell cycle at the G0/G1 phase, inhibiting the proliferation of leukemia cells.[1]
Caption: BTK Signaling Pathway Inhibition.
Phenylpyrimidines as Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
FGFR4 has been identified as a promising therapeutic target for hepatocellular carcinoma (HCC).[2] Ponatinib-based N-phenylpyrimidine-2-amine derivatives have been designed as selective and irreversible inhibitors of FGFR4.[2]
Core Structure and SAR Summary
These inhibitors are designed based on the ponatinib scaffold, incorporating an N-phenylpyrimidine-2-amine core. A key feature of these compounds is the introduction of a reactive group that can form a covalent bond with a cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition.[2]
Quantitative SAR Data
The inhibitory activity of representative compounds against FGFR4 and their anti-proliferative effects on an FGFR4-dependent HCC cell line are summarized below.
| Compound ID | Key Structural Features | FGFR4 IC₅₀ (nM) | HCC Cell Proliferation IC₅₀ (µM) |
| 10f | Ponatinib-based N-phenylpyrimidine-2-amine with covalent warhead | Significant Inhibition | Strong Suppression |
Qualitative data reported in the study.[2]
Signaling Pathway
The designed compounds inhibit the FGFR4 signaling pathway, which is crucial for the proliferation of FGFR4-dependent HCC cells.[2] By irreversibly binding to FGFR4, these inhibitors block downstream signaling, leading to the suppression of tumor growth both in vitro and in vivo.[2]
Caption: FGFR4 Signaling Pathway Inhibition.
Experimental Protocols
General Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the in vitro inhibitory activity of phenylpyrimidine derivatives against a target kinase.
Caption: Kinase Inhibition Assay Workflow.
Materials:
-
Target kinase (e.g., BTK, FGFR4)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test phenylpyrimidine compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the test compound, the target kinase, and the assay buffer.
-
Incubate for a predetermined time at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified duration.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of phenylpyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HL60, Raji, Ramos for BTK; HCC cell line for FGFR4)
-
Cell culture medium and supplements
-
Test phenylpyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion
The phenylpyrimidine scaffold represents a highly valuable starting point for the development of targeted therapies. The SAR data and protocols presented in these application notes provide a foundation for the rational design of novel and potent inhibitors for various therapeutic targets. Further exploration of substitutions on the phenyl and pyrimidine rings, guided by the principles outlined herein, is likely to yield next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Pyrimidin-2(1H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized pyrimidin-2(1H)-ones, a core scaffold in many biologically active compounds. The following sections outline several key synthetic strategies, complete with experimental protocols, quantitative data, and visualizations to aid in research and development.
Introduction
Pyrimidin-2(1H)-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their derivatives have demonstrated a wide range of pharmacological activities, including as antimicrobial, antiviral, anticancer, and antihypertensive agents. The functionalization of the pyrimidine ring allows for the fine-tuning of their biological and physicochemical properties, making the development of versatile synthetic routes a key area of research. This document details several robust methods for the synthesis of these valuable compounds.
General Experimental Workflow
The synthesis of functionalized pyrimidin-2(1H)-ones can be broadly categorized into two approaches: direct construction of the pyrimidine ring with the desired functional groups or post-synthetic modification of a pre-formed pyrimidinone core. The choice of strategy depends on the target molecule and the availability of starting materials.
Caption: General workflow for synthesizing functionalized pyrimidin-2(1H)-ones.
Route 1: The Biginelli Three-Component Reaction
The Biginelli reaction is a classic and widely used one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidin-2(1H)-ones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Quantitative Data for the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | 92 | |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | LaCl₃·7H₂O | 95 | |
| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Lactic Acid | 94 | |
| 4 | Furfural | Ethyl acetoacetate | [Btto][p-TSA] | 90 | |
| 5 | Benzaldehyde | Methyl acetoacetate | Silicotungstic acid | 96 |
Experimental Protocol: Synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Concentrated hydrochloric acid (0.5 mL) is added, and the mixture is heated to reflux with stirring for 4 hours.
-
The reaction mixture is then cooled to room temperature and left to stand overnight.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Route 2: Synthesis from β-Enaminones and Isocyanates
This method provides a versatile route to a wide range of substituted pyrimidin-2(1H)-ones. The reaction proceeds via a cyclocondensation reaction between a β-enaminone and an isocyanate.
Quantitative Data for the β-Enaminone and Isocyanate Route
| Entry | β-Enaminone | Isocyanate | Solvent | Yield (%) |
| 1 | 3-Amino-1-phenylbut-2-en-1-one | Phenyl isocyanate | Toluene | 85 |
| 2 | Ethyl 3-aminobut-2-enoate | Methyl isocyanate | Acetonitrile | 78 |
| 3 | 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Ethyl isocyanate | Dioxane | 82 |
Experimental Protocol: Synthesis of 1,6-dimethyl-4-phenylpyrimidin-2(1H)-one
Materials:
-
3-Amino-1-phenylbut-2-en-1-one (1.61 g, 10 mmol)
-
Methyl isocyanate (0.57 g, 10 mmol)
-
Dry Toluene (30 mL)
-
Triethylamine (0.1 mL)
Procedure:
-
To a solution of 3-amino-1-phenylbut-2-en-1-one (10 mmol) in dry toluene (30 mL) is added a catalytic amount of triethylamine.
-
Methyl isocyanate (10 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to give the pure pyrimidin-2(1H)-one.
Route 3: Post-Synthetic Functionalization via Suzuki Cross-Coupling
This approach is valuable for introducing aryl or heteroaryl substituents at specific positions of the pyrimidinone ring. A halogenated pyrimidinone is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Quantitative Data for Suzuki Cross-Coupling of Halogenated Pyrimidinones
| Entry | Halogenated Pyrimidinone | Boronic Acid | Catalyst | Yield (%) | Reference |
| 1 | 5-Bromo-1,3-dimethylpyrimidin-2,4(1H,3H)-dione | Phenylboronic acid | Pd(PPh₃)₄ | 92 | |
| 2 | 4-Chloro-6-methylpyrimidin-2(1H)-one | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | 88 | |
| 3 | 5-Iodo-4-phenylpyrimidin-2(1H)-one | (Thiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos | 95 |
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenylpyrimidin-2,4(1H,3H)-dione
Materials:
-
5-Bromo-1,3-dimethylpyrimidin-2,4(1H,3H)-dione (2.19 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol)
-
Sodium carbonate (2.12 g, 20 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
A mixture of 5-bromo-1,3-dimethylpyrimidin-2,4(1H,3H)-dione (10 mmol), phenylboronic acid (12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mmol), and sodium carbonate (20 mmol) is placed in a round-bottom flask.
-
A degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) is added.
-
The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Biological Application: Pyrimidin-2(1H)-ones as EGFR Inhibitors
Certain functionalized pyrimidin-2(1H)-ones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of EGFR signaling by a pyrimidinone-based inhibitor.
Conclusion
The synthetic routes outlined in this document provide a versatile toolkit for the preparation of a wide array of functionalized pyrimidin-2(1H)-ones. The choice of a particular method will be dictated by the desired substitution pattern and the availability of starting materials. The Biginelli reaction remains a highly efficient method for the synthesis of dihydropyrimidinones, while modern cross-coupling techniques offer powerful tools for the late-stage functionalization of the pyrimidine core. These methodologies are crucial for the continued exploration of pyrimidin-2(1H)-ones in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylpyrimidin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Phenylpyrimidin-2(1H)-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in pyrimidinone synthesis can stem from several factors. Here are some common causes and strategies for optimization:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, traditionally suffers from low yields under strongly acidic conditions, especially with substituted aromatic and aliphatic aldehydes.[1]
-
Catalyst Selection: The use of a suitable catalyst can significantly improve yields. For instance, silicotungstic acid supported on Amberlyst-15 has been used as an efficient heterogeneous catalyst in the Biginelli reaction.[2] Natural and reusable catalysts like granite and quartz have also been employed.[1] For certain derivatives, electrochemical synthesis without any catalyst can provide moderate to good yields.[3]
-
Solvent Conditions: Solvent-free (neat) conditions can sometimes lead to better yields and easier work-up.[2] In other cases, a deep eutectic solvent (DES) like K2CO3+Glycerol may be effective.[4]
-
Reactant Ratio: The molar ratio of the reactants (aldehyde, β-ketoester, and urea/thiourea) can impact the yield. Optimization studies have been performed to determine the ideal ratios for specific reactions.[2]
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and purification of starting materials can help minimize side product formation.
-
Steric Hindrance: Sterically hindered β-ketoesters have been shown to result in lower reaction yields.[2] If possible, consider using a less hindered starting material.
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
Answer: The formation of multiple products indicates a lack of selectivity in your reaction. Here are some approaches to enhance the regioselectivity and chemoselectivity:
-
Catalyst and Reaction Condition Optimization: The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards the desired product. For example, in the synthesis of furo[2,3-d]pyrimidines, ZrOCl2•8H2O has been used as a catalyst for a regioselective one-pot reaction.[5]
-
Protecting Groups: In complex syntheses with multiple reactive functional groups, the use of protecting groups can prevent unwanted side reactions and improve selectivity.
-
Stepwise Synthesis: While one-pot reactions are efficient, a stepwise approach where intermediates are isolated and purified before proceeding to the next step can sometimes provide better control and higher purity of the final product.
Question: The purification of my final product is proving difficult. What are some effective purification strategies?
Answer: Purification challenges are common in organic synthesis. For pyrimidinone derivatives, a combination of techniques is often employed:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. Methanol is often used for recrystallizing dihydropyrimidinones.[4]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful tool. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of your compound and the impurities.
-
Extraction: Liquid-liquid extraction is used during the work-up to separate the product from the reaction mixture. For example, after adding water to the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction?
A1: The Biginelli reaction is a one-pot, three-component condensation involving an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] The reaction is typically acid-catalyzed and proceeds through a series of steps including imine formation, condensation, and cyclization to form the dihydropyrimidinone ring.
Q2: Are there more environmentally friendly ("green") methods for synthesizing pyrimidin-2(1H)-ones?
A2: Yes, several green chemistry approaches have been developed. These include:
-
Electrochemical Synthesis: This method can proceed without catalysts, oxidants, or toxic reagents.[3]
-
Use of Green Catalysts and Solvents: Utilizing reusable heterogeneous catalysts, natural catalysts like granite, or environmentally benign solvents like water or deep eutectic solvents minimizes waste and environmental impact.[1][2][4][7]
-
Solvent-Free Conditions: Performing reactions under neat (solventless) conditions reduces the use of volatile organic compounds.[2]
Q3: Can I use thiourea instead of urea in the Biginelli reaction?
A3: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silicotungstic acid/Amberlyst-15 | Solvent-free | 92 | High (not specified) | [2] |
| Granite/Quartz | Not specified | Not specified | Moderate to good | [1] |
| NiFe2O4@SiO2Pr@glucose amine | Water | 25 | High (up to 94%) | [7] |
| None (Electrochemical) | Not specified | Not specified | Moderate to good | [3] |
Experimental Protocols
General Procedure for the Synthesis of 4,6-Bisarylpyrimidin-2(1H)-ones using a Nanocatalyst
This protocol is adapted from a green synthesis method.[7]
-
Reactant Mixture: In a Pyrex-glass open vessel, combine the aldehyde (1 mmol), acetophenone (1 mmol), urea (1 mmol), and 0.05 g of NiFe2O4@SiO2Pr@glucose amine nanocatalyst in 10 mL of water.
-
Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (1:2).
-
Work-up: Upon completion, dissolve the resulting mixture in 20 mL of hot ethanol.
-
Catalyst Recovery: Separate the magnetic nanocatalyst using an external magnet. Wash the catalyst with hot distilled water (5 mL) and ethanol (5 mL) twice for reuse.
-
Purification: Isolate and purify the 4,6-bisarylpyrimidin-2(1H)-one product using thin layer chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in pyrimidinone synthesis.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidinone Synthesis
Welcome to the technical support center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyrimidinones, with a primary focus on the widely used Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a very low yield. What are the most common causes?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors. The original protocol for the Biginelli reaction was known for producing modest and sometimes variable yields (20-70%).[1] Key areas to investigate include:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. Classical Brønsted or Lewis acids are commonly used, but many modern protocols employ more efficient catalysts.[2][3]
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.[4] Some modern approaches even utilize solvent-free conditions, which can enhance yields.[3][5][6]
-
Inappropriate Reaction Temperature and Time: The reaction may require heating (reflux) to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to side product formation and degradation. Optimization of both temperature and time is crucial.[4][7]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea/thiourea can interfere with the reaction. Ensure high-purity starting materials are used.
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Several strategies can be employed to accelerate the Biginelli reaction:
-
Catalyst Selection: Employing a more effective catalyst can dramatically shorten reaction times. Lanthanide triflates, for instance, have been shown to reduce reaction times under solvent-free conditions.[3][8] Heterogeneous catalysts like silica-supported sulfuric acid or tungstosilicic acid on Amberlyst-15 can also be highly effective.[5]
-
Microwave Irradiation: The use of microwave-assisted synthesis has been demonstrated to significantly reduce reaction times, often from hours to minutes, while also improving yields.[6]
-
Solvent-Free Conditions: Eliminating the solvent and running the reaction neat, often with gentle heating or ball-milling, can lead to faster reaction rates and higher yields.[5][7][9]
-
Higher Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced against the potential for side product formation.
Q3: I am observing the formation of multiple side products, making purification difficult. What can I do?
A3: The formation of side products is a common challenge. The accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions, and intermediates can potentially react in undesired ways.[1][2] To minimize side products:
-
Optimize Reactant Stoichiometry: A slight excess of the urea or thiourea component is often used to drive the reaction to completion and can help minimize side reactions involving the aldehyde and β-ketoester. A molar ratio of 1:1:1.2 (aldehyde:β-ketoester:urea) has been used effectively.[5]
-
Control Temperature: Carefully controlling the reaction temperature can help to favor the desired reaction pathway over side reactions.
-
Choose a Milder Catalyst: Some highly acidic catalysts can promote side reactions. Experimenting with milder or heterogeneous catalysts may improve selectivity.
-
Stepwise ("Atwal Modification"): An alternative approach is the "Atwal modification," where the enone is first condensed with a protected urea or thiourea under nearly neutral conditions. This can be particularly effective for aliphatic aldehydes and thioureas.[6]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction. However, they can sometimes present challenges compared to aromatic aldehydes. The "Atwal modification" is reported to work particularly well for aliphatic aldehydes.[6] Additionally, asymmetric Biginelli reactions have been successfully developed for aliphatic aldehydes to produce optically active 4-alkyl-dihydropyrimidinones.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during pyrimidinone synthesis via the Biginelli reaction.
Problem: Low Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Screen different types of catalysts: Lewis acids (e.g., Yb(OTf)₃, InCl₃), Brønsted acids (e.g., p-TsOH, HCl), or heterogeneous catalysts (e.g., silica sulfuric acid, zeolite).[6][7][8][11] Optimize the catalyst loading; typically 10-20 mol% is a good starting point.[4][11] |
| Suboptimal Solvent | Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF).[12] Consider solvent-free conditions, which often lead to improved yields.[5][6] Ionic liquids can also serve as both solvent and catalyst.[13][14] |
| Incorrect Reactant Ratio | The standard ratio is 1:1:1 (aldehyde:β-ketoester:urea). Try using a slight excess of urea (e.g., 1.2-1.5 equivalents) to shift the equilibrium towards the product.[5][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Biginelli reactions are performed under reflux conditions.[4][7] |
| Short Reaction Time | Monitor the reaction progress using TLC. If starting materials are still present, extend the reaction time.[10] |
Problem: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Insufficient Heating | Ensure the reaction mixture is reaching the target temperature. Use an oil bath for uniform heating. |
| Low Catalyst Activity | Switch to a more active catalyst. For example, lanthanide triflates are known to be highly efficient.[6][8] |
| Dilute Reaction Mixture | If using a solvent, try increasing the concentration of the reactants. Alternatively, attempt the reaction under solvent-free conditions.[5] |
| Conventional Heating | Employ microwave irradiation to accelerate the reaction. Reaction times can often be reduced to a few minutes.[6] |
Problem: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Formation of Side Products | Optimize the reaction conditions (catalyst, temperature, solvent) to improve selectivity. See Q3 in the FAQs. |
| Unreacted Starting Materials | Use a slight excess of urea/thiourea and ensure the reaction goes to completion by monitoring with TLC. |
| Product Precipitation | In many cases, the dihydropyrimidinone product precipitates from the reaction mixture upon cooling. This can be an effective initial purification step. The crude product can then be recrystallized. |
| Chromatographic Issues | If column chromatography is necessary, select an appropriate solvent system. Hydrophilic interaction chromatography (HILIC) can also be a valuable technique for separating purine and pyrimidine derivatives.[15] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of dihydropyrimidinones (DHPMs) based on reported experimental data.
Table 1: Effect of Catalyst on DHPM Yield
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference |
| MFI27_6 Zeolite | 0.25 g | Ball-mill (30 Hz) | 20 min | 91 | [7] |
| 40% w/w WSi/A-15 | 0.05 g/mmol | 92 | Varies | 85-98 | [5] |
| p-TsOH | 10 mol% | 80 | - | >95 | [11] |
| HCl | 20 mol% | 90 | 30 min | 92 | [4] |
| Yb(OTf)₃ | - | Solvent-free | - | Increased | [8] |
Table 2: Effect of Solvent on DHPM Yield
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Water | 90 | 30 min | 92 | [4] |
| Ethanol | 90 | 30 min | 85 | [4] |
| Acetonitrile | 90 | 30 min | 70 | [4] |
| Solvent-free | 92 | Varies | 85-98 | [5] |
| H₂O/EtOH (2:3) | Reflux | 3 h | Improved | [12] |
Experimental Protocols
Protocol 1: General Procedure for DHPM Synthesis using a Heterogeneous Catalyst (WSi/A-15) under Solvent-Free Conditions
This protocol is adapted from a method utilizing silicotungstic acid anchored to Amberlyst-15 beads.[5]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (5 mmol), β-ketoester (5 mmol), and urea (6 mmol, 1.2 equivalents).
-
Catalyst Addition: Add the 40% w/w WSi/A-15 catalyst (0.05 g/mmol with respect to the aldehyde).
-
Reaction: Heat the mixture to 92 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to recover the heterogeneous catalyst.
-
Purification: Wash the filtrate with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted DHPM Synthesis using Polyphosphate Ester (PPE)
This protocol is a rapid, solvent-free method.[6]
-
Reactant Mixture: Combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a microwave-safe vessel.
-
Mediator Addition: Add polyphosphate ester (PPE) as the reaction mediator.
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate for a short duration (typically less than 2 minutes). Caution: Microwave synthesis should be performed with appropriate safety precautions and in vessels designed for this purpose.
-
Workup: After irradiation, allow the mixture to cool. Perform a simple aqueous workup.
-
Purification: The product often precipitates and can be collected by filtration, yielding a product of >95% purity in many cases.
Visualizations
Caption: General experimental workflow for pyrimidinone synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrimidinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude pyrimidinone compound?
A1: The initial and most crucial step is to assess the purity and characteristics of your crude product. Thin-Layer Chromatography (TLC) is an excellent first technique. It will help you to:
-
Determine the number of components in your mixture.
-
Identify the polarity of your target compound and impurities.
-
Select a suitable solvent system for column chromatography.
Q2: How do I choose the best purification technique for my pyrimidinone derivative?
A2: The choice of purification technique depends on the purity of your crude product, the quantity of material, and the nature of the impurities.
-
Recrystallization: This is a good choice for compounds that are relatively pure (generally >90%) and solid. It is a cost-effective method for removing small amounts of impurities.
-
Flash Column Chromatography: This is the most common and versatile technique for purifying a wide range of pyrimidinone compounds, especially for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is ideal for purifying complex mixtures, separating isomers, or when very high purity is required.[1][2]
Here is a decision-making workflow to help you select the appropriate purification method:
Q3: What are some common impurities I might encounter in pyrimidinone synthesis?
A3: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. The specific impurities will depend on the synthetic route used. For instance, in syntheses involving cyclocondensation reactions, you might find incompletely cyclized intermediates.
Troubleshooting Guides
Recrystallization
Problem 1: My pyrimidinone compound oils out instead of crystallizing.
-
Question: I'm trying to recrystallize my pyrimidinone derivative, but it's forming an oil instead of solid crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high.[3][4][5] Here are a few solutions:
-
Add more solvent: This will decrease the saturation of the solution.
-
Use a lower boiling point solvent: Choose a solvent in which your compound is still soluble when hot but has a lower boiling point.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Try a different solvent or solvent system: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes promote crystallization over oiling.
-
Problem 2: I have a low recovery yield after recrystallization.
-
Question: After recrystallizing my pyrimidinone, the final yield is very low. How can I improve this?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: Dissolve your compound in the minimum amount of boiling solvent. Using an excess will keep more of your product dissolved at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and keep the solution at or near its boiling point.
-
Washing the crystals with a solvent at room temperature: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[6]
-
Column Chromatography
Problem 3: My pyrimidinone compound is streaking on the TLC plate.
-
Question: When I run a TLC of my pyrimidinone, the spot appears as a long streak rather than a defined spot. Why is this happening and how can I fix it?
-
Answer: Streaking on a TLC plate can be caused by several factors, especially with polar, nitrogen-containing compounds like pyrimidinones which can interact strongly with the acidic silica gel.[7]
-
Overloading the plate: You may have spotted too much of your sample. Try diluting your sample before spotting.
-
Compound polarity: Pyrimidinones often contain polar functional groups that can lead to strong interactions with the silica gel. To mitigate this, you can:
-
Add a small amount of a polar solvent like methanol to your eluent.
-
For basic pyrimidinones, add a small amount of a base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[8]
-
For acidic pyrimidinones, a few drops of acetic acid or formic acid in the eluent can improve the spot shape.[7]
-
-
Inappropriate solvent system: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems of varying polarities.
-
Problem 4: My pyrimidinone compound co-elutes with an impurity during column chromatography.
-
Question: I've run a column, but my desired pyrimidinone fraction is still contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
-
Answer: Co-elution is a common challenge when impurities have similar polarities to the target compound. Here are some strategies to improve separation:
-
Optimize the solvent system: A slight change in the solvent polarity can sometimes significantly improve separation. Try a more gradual gradient or an isocratic elution with a finely tuned solvent mixture.
-
Change the stationary phase: If you are using silica gel (normal phase), consider trying a different stationary phase like alumina or a C18-functionalized silica (reversed-phase).
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Dry loading: Instead of dissolving your sample in a solvent and loading it onto the column, try adsorbing it onto a small amount of silica gel first. This "dry loading" technique often results in better separation.[9]
-
The following diagram illustrates a troubleshooting workflow for low purity after column chromatography:
Preparative HPLC
Problem 5: My pyrimidinone compound shows broad peaks in preparative HPLC.
-
Question: I'm using preparative HPLC to purify my pyrimidinone, but the peaks are very broad, leading to poor resolution and purity. What could be the cause?
-
Answer: Broad peaks in HPLC can result from several factors.[7][10][11]
-
Column overloading: You might be injecting too much sample for the column size. Try reducing the injection volume or the concentration of your sample.[7]
-
Inappropriate mobile phase: The mobile phase may not be optimal for your compound.
-
Ensure your sample is fully dissolved in the mobile phase before injection. If you dissolve your sample in a stronger solvent than the mobile phase, it can cause peak broadening.
-
Adjusting the pH of the mobile phase can be critical for ionizable compounds like many pyrimidinones. Buffering the mobile phase can help to maintain a consistent ionization state and sharpen peaks.
-
-
Column degradation: The performance of an HPLC column can degrade over time. If you observe a sudden decrease in performance, the column may need to be cleaned or replaced.
-
System issues: Check for leaks in the system, and ensure that the tubing between the column and the detector is as short as possible to minimize dead volume.[10]
-
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical recovery yields and purity levels for different pyrimidinone purification techniques, compiled from various literature sources. Note that these values can vary significantly depending on the specific compound and the nature of the impurities.
| Purification Technique | Typical Recovery Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60 - 95[12][13][14] | > 98 | Cost-effective, simple setup, can yield very pure material. | Not suitable for all compounds (e.g., oils), can have lower yields if the compound is partially soluble in the cold solvent.[12][13] |
| Flash Column Chromatography | 50 - 90 | 90 - 98 | Versatile, applicable to a wide range of compounds, good for separating mixtures with different polarities. | Can be time-consuming, requires larger volumes of solvent, may not separate closely related impurities or isomers effectively.[1] |
| Preparative HPLC | 40 - 80 | > 99 | High resolution, excellent for separating complex mixtures and isomers, high purity achievable.[1][2] | Expensive equipment and solvents, lower sample capacity compared to flash chromatography, can be time-consuming.[1][2] |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol outlines the steps for a single-solvent recrystallization.
-
Solvent Selection:
-
Place a small amount of your crude pyrimidinone compound (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tube. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Common solvents for pyrimidinone recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[13]
-
-
Dissolution:
-
Place the crude pyrimidinone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Add the minimum amount of boiling solvent required to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If your solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or you have added charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the crystals can be checked by melting point determination and TLC.
-
Detailed Methodology for Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Perform TLC to determine a suitable solvent system. The ideal eluent will give your target pyrimidinone an Rf value of approximately 0.25-0.35.[15] A common starting point for pyrimidinones is a mixture of ethyl acetate and hexanes. For more polar compounds, dichloromethane and methanol can be used.[16]
-
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Elute the column with the solvent until the silica bed is stable and there are no air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude pyrimidinone in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to start the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting the collected fractions on a TLC plate.
-
Combine the fractions that contain your pure pyrimidinone compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrimidinone.
-
References
- 1. biotage.com [biotage.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. agilent.com [agilent.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 12. quora.com [quora.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Pyrimidinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidinone synthesis, with a primary focus on the Biginelli reaction and its associated side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydropyrimidinones (DHPMs)?
A1: The most widely used method is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions.[1][2] This reaction is valued for its efficiency and the biological significance of its products, which are used as calcium channel blockers, antihypertensive agents, and more.[1][2]
Q2: What are the main side reactions that can occur during a Biginelli reaction?
A2: The two most common side reactions are the Knoevenagel condensation and the Hantzsch pyridine synthesis.[3] These competing reactions can significantly lower the yield of the desired dihydropyrimidinone.
Q3: How does the Knoevenagel condensation compete with the Biginelli reaction?
A3: The Knoevenagel condensation is a reaction between the aldehyde and the β-ketoester, which can occur under the same acidic or basic conditions used for the Biginelli reaction.[4] This reaction forms an α,β-unsaturated dicarbonyl compound, which may or may not react further with urea to form the desired product. If it does not, it remains a significant byproduct.
Q4: Under what conditions does the Hantzsch pyridine synthesis become a major side reaction?
A4: The Hantzsch pyridine synthesis can become a significant competing reaction, especially when using ammonia or an ammonium salt as the nitrogen source instead of urea.[5] It involves the reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5] Some catalysts can also promote the decomposition of urea into ammonia, inadvertently favoring the Hantzsch pathway.[6]
Q5: What is the general mechanism of the Biginelli reaction?
A5: The most accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is a cyclization and dehydration to yield the dihydropyrimidinone.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrimidinone synthesis via the Biginelli reaction.
Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) Product
-
Possible Cause 1: Suboptimal Reaction Conditions. The choice of catalyst, solvent, and temperature can significantly impact the reaction yield.[8]
-
Solution: Screen different Brønsted or Lewis acid catalysts.[2] Solvent-free conditions or the use of solvents like ethanol or acetonitrile have been shown to be effective.[9] Microwave irradiation can sometimes improve yields and reduce reaction times, but care must be taken to avoid decomposition of urea.[6]
-
-
Possible Cause 2: Competing Side Reactions. As mentioned in the FAQs, Knoevenagel condensation and Hantzsch pyridine synthesis are major competing pathways that consume starting materials and reduce the yield of the desired product.[3]
-
Possible Cause 3: Incomplete Reaction or Difficult Purification. The reaction may not have gone to completion, or product may be lost during purification.[11]
Problem 2: Formation of a Significant Amount of Knoevenagel Condensation Product
-
Possible Cause: The reaction conditions favor the direct condensation of the aldehyde and the β-ketoester.
-
Solution: The choice of catalyst is crucial. Some catalysts may preferentially promote the Knoevenagel condensation. Experiment with different Lewis or Brønsted acids to find one that favors the formation of the N-acyliminium ion intermediate of the Biginelli pathway.[14] Adjusting the stoichiometry of the reactants might also help.
-
Problem 3: Unwanted Formation of Hantzsch Dihydropyridine Byproduct
-
Possible Cause 1: Use of Ammonia or Ammonium Salts. The Hantzsch reaction is favored when ammonia or ammonium salts are used as the nitrogen source.[5]
-
Solution: Ensure that urea or thiourea is used as the nitrogen source for the Biginelli reaction.
-
-
Possible Cause 2: Decomposition of Urea. Some reaction conditions, particularly high temperatures, can cause urea to decompose into ammonia and isocyanic acid, which can then lead to the formation of Hantzsch byproducts.[6]
-
Solution: Optimize the reaction temperature to be high enough for the Biginelli reaction to proceed but low enough to minimize urea decomposition. The use of certain catalysts can also mitigate this issue.[10]
-
Data Presentation
The following table summarizes the effect of different catalysts on the yield of a dihydropyrimidinone product in a model Biginelli reaction. This data is illustrative and specific yields will vary depending on the substrates and detailed reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 75-85 | [15] |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 95 | [7] |
| Alumina Sulfuric Acid | Neat | Room Temp | 2 | 92 | [9] |
| Piperidinium Triflate | Acetonitrile | Reflux | 3 | 94 | [16] |
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[17]
-
Catalyst Addition: Add the chosen acid catalyst (e.g., 10 mol% of a Lewis acid or a few drops of concentrated HCl).[17]
-
Reaction Conditions: The reaction can be performed under various conditions:
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Wash the crude product with cold ethanol or water to remove unreacted starting materials and catalyst.[17]
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.[12]
-
The purity of the final product can be confirmed by melting point determination, NMR, and IR spectroscopy.[11][13]
-
Visualizations
Below are diagrams illustrating key reaction pathways and workflows relevant to pyrimidinone synthesis.
Caption: The accepted iminium ion pathway for the Biginelli reaction.
Caption: Competing pathways in pyrimidinone synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. odinity.com [odinity.com]
- 12. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 13. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. jmchemsci.com [jmchemsci.com]
Technical Support Center: 1-Phenylpyrimidin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenylpyrimidin-2(1H)-one. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal decomposition. The pyrimidine ring system, being π-deficient, can be prone to certain reactions that affect its integrity over time or under specific experimental conditions.[1]
Q2: How should this compound be stored to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature is recommended.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, like other pyrimidinone derivatives, this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2][3] This can lead to the opening of the pyrimidine ring. For experiments in aqueous solutions, it is crucial to control the pH and consider the buffer system's compatibility.
Q4: Can exposure to light affect the stability of this compound?
A4: Yes, pyrimidine derivatives can undergo photodegradation upon exposure to UV light.[4][5] It is advisable to handle the compound and its solutions in a laboratory with minimal UV light exposure or by using amber-colored glassware to prevent potential degradation.
Q5: What is the expected thermal stability of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of new, unexpected peaks in NMR or LC-MS analysis of a stored sample. | Degradation of the compound. | Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). Re-purify the sample if necessary. Consider performing a stability study under your specific storage conditions. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium. | Check the pH and composition of your assay buffer. Perform a time-course stability study of the compound in the assay medium to determine its half-life. Prepare fresh solutions of the compound for each experiment. |
| Low or variable yields in a reaction where this compound is a reactant. | The compound may be degrading under the reaction conditions (e.g., high temperature, extreme pH). | Optimize reaction conditions to use lower temperatures and neutral pH if possible. Add the compound to the reaction mixture at a later stage to minimize its exposure to harsh conditions. |
| Discoloration of the solid compound or its solutions over time. | This could be an indication of decomposition or oxidation. | Discard the discolored material and use a fresh, pure sample. Ensure proper storage to prevent future degradation. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.
Table 1: pH-Dependent Hydrolytic Stability at 25°C
| pH | Half-life (t½) in hours | Major Degradation Product |
| 2.0 | 48 | Ring-opened product |
| 5.0 | > 500 | - |
| 7.4 (PBS) | 350 | Minor ring-opened product |
| 9.0 | 120 | Ring-opened product |
| 12.0 | 24 | Ring-opened product |
Table 2: Thermal Stability in Solid State
| Temperature | % Degradation after 30 days |
| 4°C | < 0.1% |
| 25°C | 0.5% |
| 40°C | 2.1% |
| 60°C | 8.5% |
Table 3: Photostability in Methanol Solution (UVA/UVB exposure)
| Exposure Time (hours) | % Degradation |
| 0 | 0% |
| 2 | 5% |
| 6 | 15% |
| 12 | 32% |
| 24 | 55% |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 5, phosphate for pH 7.4, borate for pH 9, and NaOH for pH 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the degradation rate and the half-life (t½) at each pH.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile) at a concentration of 10 µg/mL.
-
Exposure: Place the solution in a quartz cuvette or other suitable transparent container. Expose the sample to a controlled light source (e.g., a photostability chamber with UVA/UVB lamps).
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Incubation: Incubate both the exposed and control samples under the same temperature conditions.
-
Time Points: Withdraw aliquots from both solutions at various time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
Technical Support Center: Overcoming Solubility Challenges of 1-Phenylpyrimidin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Phenylpyrimidin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many other pyrimidinone derivatives, is anticipated to have low aqueous solubility due to its relatively nonpolar phenyl group and crystalline structure. Its planar structure can lead to strong crystal lattice energy, further hindering dissolution in water. While it is expected to be soluble in some organic solvents, its poor aqueous solubility is a primary challenge in formulation and biological assays.
Q2: I am observing poor dissolution of my this compound powder in aqueous buffers. What are the initial steps I should take?
A2: For initial troubleshooting, begin by assessing the compound's purity, as impurities can affect solubility. Subsequently, simple physical methods such as particle size reduction through micronization can be employed to increase the surface area available for dissolution.[1][2] Sonication can also be used to break down agglomerates and facilitate wetting. If these methods are insufficient, chemical modifications and formulation strategies should be explored.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy if the compound has ionizable groups.[3][4] Although this compound is not strongly acidic or basic, the pyrimidinone ring may exhibit weak basicity. Therefore, creating a pH-solubility profile is recommended. A systematic approach involves preparing a series of buffers with varying pH values (e.g., from pH 2 to 10) and determining the solubility at each point. This will help identify a pH range where the compound is more soluble.
Q4: What are co-solvents and how can they be used to dissolve this compound?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). When working with this compound, a systematic screening of different co-solvents and their concentrations is recommended to find the optimal blend that enhances solubility without compromising downstream applications.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon addition to aqueous media.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Particle Size Reduction: Decrease the particle size of the compound to increase its surface area.
-
Method: Use techniques like micronization or sonication.
-
Expected Outcome: Faster dissolution rate, though it may not increase the equilibrium solubility.[1]
-
-
pH Optimization: Determine the pH at which the compound exhibits maximum solubility.
-
Method: Conduct a pH-solubility profile study.
-
Expected Outcome: Identification of an optimal pH range for your experiments.
-
-
Co-solvency: Employ a mixture of water and a water-miscible organic solvent.
-
Method: Screen various co-solvents (e.g., ethanol, DMSO, PEG 400) at different concentrations.
-
Expected Outcome: Significant improvement in solubility.
-
Issue 2: Low and inconsistent bioavailability in in-vivo studies.
Root Cause Analysis and Solution Workflow:
Caption: Strategy for improving in-vivo bioavailability.
Solutions:
-
Solid Dispersions: Disperse the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[3][5]
-
Method: Techniques like solvent evaporation or hot-melt extrusion can be used. Common carriers include PVP, HPMC, and PEGs.
-
Expected Outcome: Enhanced oral absorption and bioavailability.
-
-
Complexation: Form an inclusion complex with cyclodextrins.
-
Method: Co-precipitation or kneading method with cyclodextrins like β-cyclodextrin or its derivatives (HP-β-CD).
-
Expected Outcome: The hydrophobic cavity of the cyclodextrin encapsulates the drug molecule, increasing its apparent water solubility.[1]
-
Quantitative Data Summary
The following table summarizes the hypothetical solubility of this compound in various solvents and formulation systems. This data is representative of a poorly soluble compound and illustrates the potential improvements with different techniques.
| Solvent/System | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 25 | 5 | 1 |
| Phosphate Buffer (pH 7.4) | 25 | 8 | 1.6 |
| 10% Ethanol in Water | 25 | 50 | 10 |
| 20% PEG 400 in Water | 25 | 120 | 24 |
| 5% Tween 80 in Water | 25 | 250 | 50 |
| 10% HP-β-Cyclodextrin | 25 | 800 | 160 |
| Solid Dispersion (1:5 drug:PVP K30) | 25 | 1500 | 300 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of PVP K30 in 20 mL of methanol.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state of the drug.
Protocol 2: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of this compound to 5 mL of each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to stand, then filter an aliquot through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting: Plot the measured solubility (in µg/mL or molarity) against the corresponding pH value to generate the pH-solubility profile.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Scaling Up 1-Phenylpyrimidin-2(1H)-one Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 1-Phenylpyrimidin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and effective method for the laboratory-scale synthesis of this compound is the cyclocondensation reaction between N-phenylurea and a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to monitor and control are:
-
Temperature: The reaction is typically carried out at elevated temperatures, and maintaining a consistent temperature is crucial for reaction kinetics and minimizing side product formation.
-
Reaction Time: Adequate time must be allowed for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
pH: The acidity of the reaction mixture plays a significant role in the cyclization step.
Q3: What are the typical yields and purity levels I can expect?
Yields can vary depending on the specific conditions and scale of the reaction. Laboratory-scale syntheses often report yields in the range of 70-90%. Purity of the crude product can be variable, and purification is almost always necessary to achieve high purity (>99%) suitable for pharmaceutical applications.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials (N-phenylurea and the malondialdehyde source), partially reacted intermediates, and side products from competing reactions. One potential byproduct is the formation of N,N'-diphenylurea if the N-phenylurea starting material contains aniline impurities.
Q5: What are the recommended purification methods for this compound?
Recrystallization is a widely used and effective method for purifying crude this compound.[1] The choice of solvent is critical for successful recrystallization.[1] Column chromatography can also be employed for purification, especially for removing impurities with similar solubility profiles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a fresh, active catalyst at the appropriate loading. 2. Ensure the reaction temperature is maintained at the optimal level. 3. Monitor the reaction by TLC/HPLC and extend the reaction time if necessary. 4. Verify the purity of N-phenylurea and the malondialdehyde equivalent. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor for improvement. 2. Carefully control the molar ratios of the reactants. 3. Use highly pure starting materials. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the reaction solvent. 2. Presence of oily impurities preventing crystallization. | 1. After the reaction, consider removing the reaction solvent and replacing it with a solvent in which the product has lower solubility. 2. Perform a work-up procedure to remove soluble impurities before attempting crystallization. An initial purification by column chromatography might be necessary. |
| Product Purity is Low After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly. 3. Insufficient washing of the crystals. | 1. Screen for a more suitable recrystallization solvent or solvent system.[1] 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2] 3. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and scale.
Materials:
-
N-Phenylurea
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylurea in ethanol.
-
Add 1,1,3,3-tetramethoxypropane to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot Scale (Projected) |
| Reactant Ratio (N-Phenylurea : 1,1,3,3-Tetramethoxypropane) | 1 : 1.1 | 1 : 1.05 |
| Catalyst (HCl) Loading | 0.1 - 0.2 equivalents | 0.05 - 0.1 equivalents |
| Reaction Temperature | 78-80 °C (Refluxing Ethanol) | 80-85 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (Crude) | 80-90% | 75-85% |
| Purity After Recrystallization | >99% | >99.5% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis issues.
References
Technical Support Center: Catalyst Selection for Pyrimidinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in pyrimidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidinone synthesis?
A1: A wide variety of catalysts are employed for pyrimidinone synthesis, broadly categorized as:
-
Brønsted Acids: Protic acids like trifluoroacetic acid (TFA) are often used.[1][2]
-
Lewis Acids: These are a popular choice and include metal salts and complexes such as ZnCl₂, Cu(II) triflate, and various lanthanide triflates.[1][2][3]
-
Organocatalysts: Small organic molecules like L-proline can be effective, particularly in promoting green chemistry principles.[4]
-
Heterogeneous Catalysts: Solid-supported catalysts, including magnetic nanoparticles (e.g., Fe₃O₄-based) and silica-supported acids, are gaining traction due to their ease of separation and reusability.[4][5]
-
Metal Complexes: Transition metal complexes involving iridium, rhodium, and copper have been shown to be effective for specific cycloaddition strategies leading to pyrimidines and pyrimidinones.[1][2]
Q2: How do I select the appropriate catalyst for my specific reaction?
A2: Catalyst selection depends on several factors:
-
Reaction Type: The specific synthetic route (e.g., Biginelli reaction, [3+3] cycloaddition) will dictate the most suitable catalyst class. For instance, the Biginelli reaction is often catalyzed by Brønsted or Lewis acids.[6]
-
Substrate Scope: The functional groups present on your starting materials can influence catalyst choice. Some catalysts may not be tolerant of certain functional groups.
-
Desired Outcome: If high stereoselectivity is required, a chiral catalyst, such as a chiral phosphoric acid, might be necessary.[6]
-
Reaction Conditions: Factors like solvent, temperature, and reaction time can affect catalyst performance. Some modern methods utilize solvent-free conditions or microwave irradiation.[3][7]
-
Green Chemistry Principles: If catalyst reusability and environmentally friendly conditions are a priority, consider heterogeneous or organocatalysts.[4][8]
Q3: What is the role of the catalyst in the Biginelli reaction?
A3: In the classical Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, the acid catalyst plays a crucial role.[6] Its primary function is to activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack by urea and the subsequent formation of an acyliminium ion intermediate. This intermediate is the key electrophile that reacts with the enolate of the β-ketoester to drive the cyclization forward.[6]
Q4: Are there catalyst-free methods for pyrimidinone synthesis?
A4: Yes, some methods have been developed that proceed without a catalyst, often under specific conditions like solvent-free ball milling or high temperatures.[9] For example, the Biginelli reaction can achieve excellent yields under planetary ball milling without any catalyst.[9] Additionally, some [5+1] annulation reactions of enamidines can occur under catalyst- and solvent-free conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during pyrimidinone synthesis, with a focus on catalyst-related problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Catalyst Choice: The selected catalyst may not be active enough for the specific substrates. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.[10] 3. Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.[11] 4. Sub-optimal Reaction Conditions: Temperature, solvent, or reaction time may not be optimized for the chosen catalyst. | 1. Screen Different Catalysts: Test a range of catalysts from different classes (e.g., Lewis acids, Brønsted acids, organocatalysts). 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 1 mol% to 30 mol%) to find the optimal loading. 3. Purify Reagents: Ensure all starting materials and solvents are pure and dry. Consider using a fresh batch of catalyst. 4. Systematic Optimization: Optimize reaction parameters such as temperature and solvent. Bayesian optimization can be a powerful tool for this process.[12] |
| Formation of Side Products | 1. Catalyst is Too Aggressive: A highly active catalyst might promote side reactions or decomposition of starting materials. 2. Incorrect Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. | 1. Switch to a Milder Catalyst: Try a less active Lewis acid or an organocatalyst. 2. Lower the Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Slow Reaction Rate | 1. Low Catalyst Activity: The catalyst may not be efficient enough under the chosen conditions. 2. Poor Solubility: The catalyst or reactants may not be fully soluble in the chosen solvent, limiting reaction kinetics. | 1. Increase Catalyst Loading or Switch Catalyst: Use a higher concentration of the current catalyst or switch to a more active one. 2. Change Solvent: Select a solvent in which all components are fully soluble.[10] |
| Catalyst Deactivation / Poor Reusability | 1. Poisoning: Impurities in the feed can irreversibly bind to the active sites of the catalyst. 2. Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[13] 3. Sintering: For heterogeneous catalysts, high temperatures can cause nanoparticles to agglomerate, reducing the active surface area.[13] 4. Leaching: The active component of a supported catalyst may leach into the reaction mixture. | 1. Purify Feedstock: Remove impurities from reactants and solvents before the reaction. 2. Optimize Temperature: Operate at the lowest effective temperature to prevent coke formation and sintering. 3. Regenerate Catalyst: Depending on the deactivation mechanism, washing or calcination might restore activity. 4. Choose a More Robust Catalyst: Consider catalysts with stronger binding of the active species to the support. |
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact reaction outcomes. Below are tables summarizing the performance of various catalysts for specific pyrimidinone syntheses.
Table 1: Catalyst Optimization for the Synthesis of Pyrimidine-2-one [10]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | H₂O | 60 | 5 | 75 |
| 2 | 1 | EtOH | 60 | 4 | 80 |
| 3 | 1 | CH₃CN | 60 | 6 | 60 |
| 4 | 2 | EtOH | 40 | 3 | 92 |
| 5 | 2 | EtOH | 60 | 3 | 90 |
| 6 | 3 | EtOH | 40 | 3 | 92 |
Reaction of 1,3-dicarbonyl compound with urea using NH₃(CH₂)₆NH₃SiF₆ as the catalyst.
Table 2: Comparison of Catalysts for a Biginelli-type Reaction [8]
| Entry | Catalyst (mol%) | Condition | Time (h) | Yield (%) |
| 1 | Gluconic Acid (25) | 60 °C | 3 | 94 |
| 2 | Acetic Acid (25) | 60 °C | 6 | 85 |
| 3 | Citric Acid (25) | 60 °C | 4 | 90 |
| 4 | Oxalic Acid (25) | 60 °C | 6 | 65 |
| 5 | Succinic Acid (25) | 60 °C | 6 | 72 |
Reaction of 5-methylfurfural, ethyl acetoacetate, and urea.
Experimental Protocols
General Protocol for Biginelli Reaction of Dihydropyrimidinones (DHPMs)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).[8]
-
Catalyst Addition: Add the selected catalyst (e.g., 2-25 mol %) to the mixture.[8][10]
-
Solvent (if applicable): If the reaction is not solvent-free, add the chosen solvent (e.g., ethanol). For some modern syntheses, this step is omitted.[3][9]
-
Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 40-80 °C) for the required time (typically 1-6 hours).[10][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, pour the mixture into crushed ice and collect the resulting solid.
-
Purification: Wash the crude product with cold water and ethanol. Recrystallize the solid from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.[4]
Visualizations
Caption: Workflow for selecting a suitable catalyst for pyrimidinone synthesis.
Caption: Decision-making flowchart for troubleshooting low yield in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. growingscience.com [growingscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in 1-Phenylpyrimidin-2(1H)-one Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpyrimidin-2(1H)-one and its derivatives, achieving high purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Biginelli reaction, the primary synthetic route to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Biginelli reaction, a one-pot multicomponent reaction involving benzaldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or a substituted urea like phenylurea).[1][2] This reaction is typically catalyzed by an acid.
Q2: What are the primary impurities I should be aware of in this reaction?
A2: The main impurities often arise from side reactions between the starting materials. These include:
-
Benzylidene-bis-urea: Formed from the reaction of benzaldehyde and two equivalents of urea.
-
Ethyl 2-benzylideneacetoacetate: A product of the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate.[3]
-
Hantzsch Dihydropyridine Ester: A potential byproduct if ammonia is present or generated in situ, leading to a competing reaction pathway.[4][5]
-
Unreacted Starting Materials: Benzaldehyde, ethyl acetoacetate, and urea may remain if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.[6] For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | - Inappropriate reaction temperature or time.- Suboptimal catalyst choice or concentration.- Incorrect stoichiometry of reactants.- Presence of moisture. | - Optimize Reaction Conditions: Systematically vary the temperature (typically reflux in ethanol) and reaction time. Monitor progress by TLC to determine the optimal duration.[6]- Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, FeCl₃) and optimize their concentration.[9][10]- Adjust Stoichiometry: A slight excess of the β-ketoester and urea may improve the yield. A common ratio is 1:1.2:1.5 (aldehyde:β-ketoester:urea).- Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of intermediates. |
| Presence of a White, Insoluble Precipitate (other than product) | - Formation of Benzylidene-bis-urea, which is often sparingly soluble. | - Control Reaction Temperature: This side product can be favored at higher temperatures. Running the reaction at a lower temperature for a longer duration might minimize its formation.- Order of Addition: Adding the urea portionwise or as the last reactant can sometimes reduce the formation of this byproduct.- Purification: This impurity can often be removed by filtration due to its low solubility in many organic solvents. |
| Significant Amount of a Yellowish, Oily Impurity | - Formation of Ethyl 2-benzylideneacetoacetate (Knoevenagel product). | - Optimize Catalyst: A strong Lewis acid catalyst can favor the Biginelli pathway over the Knoevenagel condensation.- Control Stoichiometry: Ensure an adequate amount of urea is present to react with the intermediate formed from the aldehyde and β-ketoester.- Purification: This impurity can typically be separated from the desired product by column chromatography on silica gel.[11] |
| Product is Difficult to Purify by Recrystallization | - Presence of multiple impurities with similar solubility to the product. | - Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is the recommended purification method.[11]- Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. Ethanol, methanol, or mixtures with water are commonly used.[12][13] |
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Formation Pathway | Key Spectroscopic Data (¹H NMR, DMSO-d₆) |
| Benzylidene-bis-urea | C₁₅H₁₆N₄O₂ | 2 eq. Urea + 1 eq. Benzaldehyde | Aromatic protons (~7.2-7.4 ppm), methine proton, and NH protons. |
| Ethyl 2-benzylideneacetoacetate | C₁₃H₁₄O₃ | Knoevenagel condensation of Benzaldehyde and Ethyl acetoacetate | Aromatic protons (~7.3-7.5 ppm), vinyl proton, ethyl ester signals (quartet and triplet), and acetyl methyl protons.[14] |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) | C₂₁H₂₅NO₄ | Hantzsch condensation of Benzaldehyde, 2 eq. Ethyl acetoacetate, and an ammonia source | Aromatic protons, methine proton at C4, NH proton, two equivalent ethyl ester signals, and two equivalent methyl protons.[2] |
Table 2: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 1.5 | ~58-62 | [6][15] |
| (NH₄)₆Mo₇O₂₄·4H₂O | Acetic Acid | Reflux | 2-4 | 85-95 | |
| ZrCl₄ | Acetonitrile | Reflux | 6 | 72 | [16] |
| Hydrogel | Ethanol | Reflux | Varies | High | |
| None (Solvent-free) | Neat | 100 | 1 | Moderate | [11] |
Experimental Protocols
General Procedure for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), urea (15 mmol), and a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl) in ethanol (20 mL) is refluxed for 2-4 hours.[6] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol to afford the pure product.[1][17]
Characterization Data for 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.19 (s, 1H, NH), 7.74 (s, 1H, NH), 7.22-7.35 (m, 5H, Ar-H), 5.15 (d, J = 3.3 Hz, 1H, CH), 3.98 (q, J = 7.1 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.09 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[1][18]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 152.6, 148.8, 145.2, 128.8, 127.7, 126.6, 99.6, 59.6, 54.3, 18.2, 14.5.[1][18]
Visualizations
Biginelli Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. rsc.org [rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cem.de [cem.de]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis, characterization and theoretical study for different substituted(1E,3E)-1,3-dibenzylidene urea | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
addressing poor reproducibility in pyrimidinone assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to address poor reproducibility in pyrimidinone assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Troubleshooting Guides
This section offers solutions to common problems encountered during pyrimidinone assays, presented in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: I am observing significant variability in the readouts between replicate wells treated with the same concentration of a pyrimidinone compound. What could be the cause?
-
Answer: High variability between replicates is a common issue that can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of reagents or compound solutions can lead to significant differences in assay response. Ensure your pipettes are properly calibrated and use consistent technique.
-
Cell Seeding Density: Uneven cell distribution in the wells of a microplate can result in variability. Gently mix the cell suspension before and during plating to ensure a uniform cell density across all wells.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of compounds and reagents. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Compound Precipitation: Pyrimidinone derivatives, particularly those with poor solubility, may precipitate out of solution, leading to inconsistent concentrations in the assay wells. Visually inspect your plates for any signs of precipitation.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: My pyrimidinone assay is showing poor reproducibility between experiments performed on different days. How can I improve this?
-
Answer: Day-to-day variability can be challenging to diagnose but often relates to subtle changes in experimental conditions:
-
Reagent Stability: Ensure all reagents, including cell culture media, buffers, and detection reagents, are stored correctly and are within their expiration dates. Prepare fresh solutions of critical reagents for each experiment.
-
Cell Passage Number: The physiological state of cells can change with increasing passage number. Use cells within a consistent and defined passage number range for all experiments.
-
Incubation Times: Adhere strictly to the specified incubation times for all steps of the assay. Variations in incubation can significantly impact the results.
-
Instrument Performance: Variations in the performance of plate readers or other analytical instruments can contribute to inter-experimental variability. Perform regular calibration and maintenance of your equipment.
-
Issue 3: High Background Signal
-
Question: I am experiencing a high background signal in my fluorescence-based pyrimidinone assay, which is reducing my signal-to-noise ratio. What are the potential causes and solutions?
-
Answer: High background fluorescence can obscure the true signal from your assay. Consider the following:
-
Autofluorescence of Compounds: Some pyrimidinone compounds may be inherently fluorescent at the excitation and emission wavelengths of your assay. Screen your compounds for autofluorescence in the absence of other assay components.
-
Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your assay.
-
Contaminated Reagents: Contamination of buffers or reagents with fluorescent impurities can elevate the background signal. Use high-purity reagents and sterile techniques.
-
Non-specific Binding: In immunoassays or other binding assays, non-specific binding of fluorescently labeled reagents can be a source of high background. Optimize blocking and washing steps to minimize this.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the purity of a pyrimidinone compound affect assay reproducibility?
A1: The purity of your test compound is critical for obtaining reproducible results. Impurities can have their own biological activity, interfere with the assay detection method, or affect the solubility of the primary compound.[2][3] It is essential to use highly purified pyrimidinone derivatives and to know the identity and concentration of any impurities.
Q2: What are the best practices for preparing and storing pyrimidinone compound stock solutions?
A2: To ensure consistency, prepare a concentrated stock solution of your pyrimidinone compound in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex thoroughly to ensure a homogenous solution.
Q3: How can I validate the performance of my pyrimidinone assay?
A3: Assay validation is crucial for ensuring reliable and reproducible data. Key validation parameters include:
-
Precision: Assesses the variability of the assay within and between experiments.
-
Accuracy: Measures how close the experimental results are to the true value.
-
Linearity: Determines the range over which the assay response is proportional to the analyte concentration.
-
Specificity: Ensures that the assay is measuring the intended analyte without interference from other components.
-
Robustness: Evaluates the assay's performance when small, deliberate changes are made to the experimental parameters.
Q4: What statistical measures should I use to assess the reproducibility of my pyrimidinone assay?
A4: Several statistical metrics can be used to quantify assay reproducibility, including:
-
Coefficient of Variation (%CV): A measure of the relative variability, calculated as the standard deviation divided by the mean, multiplied by 100.
-
Z'-factor: A statistical parameter used to evaluate the quality of high-throughput screening assays. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.[4][5]
-
Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control.
Quantitative Data Summary
The following tables summarize the biological activity of various pyrimidinone derivatives from the literature, providing a reference for expected potency in different assay types.
Table 1: Anticancer Activity of Pyrimidinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidinone 4 | HCT-116 | MTT Assay | 6.1 ± 0.8 | [6] |
| Furo[2,3-d]pyrimidinone 12 | HCT-116 | MTT Assay | 5.4 ± 2.3 | [6] |
| Furo[2,3-d]pyrimidinone 15 | PC3 | MTT Assay | 8.8 ± 2.0 | [6] |
| Furo[2,3-d]pyrimidinone 18 | HCT-116 | MTT Assay | 4.2 ± 2.4 | [6] |
| Pyrimidinone 38 | HepG2 | Antiproliferative | 10.07 | [7] |
| Pyrimidine 6 | HepG2 | Anticancer | 3.56 | [7] |
| Pyrimidine 6 | A549 | Anticancer | 5.85 | [7] |
| Pyrimidine 6 | MCF-7 | Anticancer | 7.68 | [7] |
| Pyridine-urea 8e | VEGFR-2 | Kinase Inhibition | 3.93 ± 0.73 | [8] |
| Pyridine-urea 8n | VEGFR-2 | Kinase Inhibition | 5.0 ± 1.91 | [8] |
Table 2: Anti-inflammatory Activity of Pyrimidinone Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Pyrimidine-pyridine hybrid 25 | COX-2 | Enzyme Inhibition | 0.89 | [9] |
| Pyrimidine-pyridine hybrid 27 | COX-2 | Enzyme Inhibition | 0.62 | [9] |
| Pyrimidine-pyridine hybrid 29 | COX-2 | Enzyme Inhibition | 0.25 | [9] |
| Pyrimidine 5 | COX-2 | Enzyme Inhibition | 0.04 ± 0.09 | [9] |
| Pyrimidine 6 | COX-2 | Enzyme Inhibition | 0.04 ± 0.02 | [9] |
| Pyrazolo[4,3-d]pyrimidine 68 | LPS-induced NO production | Cell-based | 3.17 |
Table 3: Antioxidant Activity of Pyrimidinone Derivatives
| Compound ID | Assay Type | EC50/IC50 (µg/mL) | Reference |
| Chromenopyrimidinethione 2a | DPPH Radical Scavenging | <42 | |
| Chromenopyrimidinethione 2a | ABTS Radical Scavenging | 21.28 | |
| Thieno[2,3-d]pyrimidine 2b | DPPH Radical Scavenging | 16.35 | |
| Thieno[2,3-d]pyrimidine 2c | DPPH Radical Scavenging | 16.91 | |
| Pyrimidine 2 | DPPH Radical Scavenging | 37.3 | |
| Pyrimidine 5 | DPPH Radical Scavenging | >37.3 |
Experimental Protocols
This section provides detailed methodologies for two common assays used to evaluate pyrimidinone compounds.
1. Cell Viability/Cytotoxicity Assay (MTT Protocol)
This protocol is adapted for determining the effect of pyrimidinone compounds on cell viability.
Materials:
-
Pyrimidinone compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidinone compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
2. Antioxidant Activity Assay (DPPH Radical Scavenging Protocol)
This protocol measures the free radical scavenging activity of pyrimidinone compounds.
Materials:
-
Pyrimidinone compound stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of the pyrimidinone compound in methanol or ethanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.
-
Include a control (solvent + DPPH solution) and a blank (solvent only).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the compound concentration and determine the EC50 value.[9]
-
Visualizations
Signaling Pathway: Pyrimidinone Derivative Inhibiting a Kinase Pathway
Caption: A pyrimidinone derivative inhibiting the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow: High-Throughput Screening (HTS) of Pyrimidinone Compounds
Caption: A typical workflow for high-throughput screening of pyrimidinone compounds.
Logical Relationship: Troubleshooting Assay Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility in pyrimidinone assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. banglajol.info [banglajol.info]
Technical Support Center: Enhancing the Selectivity of Pyrimidinone Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance when working to enhance the selectivity of pyrimidinone inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrimidinone inhibitor has poor aqueous solubility. How can I improve it for biological assays?
A1: Poor aqueous solubility is a common challenge with pyrimidinone scaffolds.[1][2][3] Strategies to enhance solubility include:
-
Structural Modification: Introduce polar functional groups or increase the rotational degrees of freedom within the molecule to reduce crystal packing energy.[1][2][3]
-
Formulation: For in vitro assays, prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid off-target effects.
-
Use of Excipients: For in vivo studies, consider formulating the compound with solubility-enhancing excipients.
Q2: I'm observing off-target effects with my pyrimidinone inhibitor. What are common off-target kinases for this scaffold?
A2: The pyrimidine core can bind to the hinge region of many kinases, leading to potential off-target activity.[4] Common off-target kinases can belong to families such as Src-family kinases, JAK kinases, and others, depending on the specific substitutions on the pyrimidinone ring.[1][5] It is crucial to perform comprehensive kinase profiling to identify the specific off-targets of your compound.
Q3: How should I interpret the IC50 values from my kinase inhibition assays?
A3: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50% under specific experimental conditions. When comparing IC50 values to determine selectivity, consider the following:
-
Assay Conditions: Ensure that the assay conditions (e.g., ATP concentration) are consistent across experiments, as they can significantly influence the IC50 value.
-
Selectivity Window: A greater than 100-fold difference in IC50 values between the target kinase and off-target kinases is generally considered a good selectivity window.[1]
-
Absolute vs. Relative IC50: The "absolute IC50" is halfway between the maximum and minimum signal, while the "relative IC50" is halfway between the top and bottom plateaus of the dose-response curve. Be consistent in your definition and reporting.
Q4: My in vitro biochemical assay results are not translating to my cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are common in kinase inhibitor development.[6] Potential reasons include:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to reduced potency compared to in vitro assays with lower ATP concentrations.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Inhibition Assay
-
Possible Cause: Non-specific binding of the inhibitor or detection reagents.
-
Troubleshooting Steps:
-
Optimize Blocking: Use an appropriate blocking agent, such as Bovine Serum Albumin (BSA), to reduce non-specific binding.
-
Adjust Antibody Concentrations: Titrate the concentrations of primary and secondary antibodies to find the optimal signal-to-noise ratio.
-
Increase Washing Steps: Add extra wash steps after antibody incubations to remove unbound antibodies.
-
Issue 2: Inconsistent IC50 Values
-
Possible Cause: Variability in assay conditions or compound handling.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment and ensure consistent concentrations.
-
Control for DMSO Concentration: Maintain a consistent final DMSO concentration across all wells.
-
Ensure Complete Solubilization: Visually inspect for any precipitation of the inhibitor in the assay buffer.
-
Check Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of reagents.
-
Issue 3: No Inhibition Observed
-
Possible Cause: Inactive inhibitor, incorrect assay setup, or inactive enzyme.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of the pyrimidinone inhibitor using analytical methods like LC-MS and NMR.
-
Check Enzyme Activity: Run a positive control with a known inhibitor of the target kinase to ensure the enzyme is active.
-
Confirm Substrate Phosphorylation: Ensure that the substrate is being phosphorylated in the absence of the inhibitor.
-
Data Presentation
Table 1: Selectivity Profile of Representative Pyrimidinone Inhibitors
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Selectivity (Fold) |
| Compound A | PI3Kα | 5 | mTOR | 50 | 10 |
| Compound B | JAK2 | 10 | JAK1 | 200 | 20 |
| Compound C | RIPK2 | 8 | ALK2 | >3000 | >375 |
| Compound D | AC1 | 260 | AC8 | >10000 | >38 |
Table 2: Troubleshooting Common Artifacts in Cell-Based Assays
| Artifact | Possible Cause | Suggested Solution |
| False Positives | Compound auto-fluorescence or quenching of the detection signal. | Run a parallel assay without cells to measure the compound's intrinsic signal. |
| False Negatives | Poor cell permeability, rapid efflux, or metabolic instability. | Perform cell permeability assays (e.g., PAMPA) and assess metabolic stability in liver microsomes. |
| Cell Toxicity | Off-target effects or non-specific cytotoxicity. | Evaluate cytotoxicity using a secondary assay (e.g., LDH release) and perform broader off-target screening. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a general guideline for determining the in vitro potency of a pyrimidinone inhibitor against a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
Pyrimidinone inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
10% Phosphoric Acid
-
Filter plates (e.g., Millipore Multiscreen)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the pyrimidinone inhibitor stock solution in 100% DMSO.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 20 µL of a master mix containing the kinase and peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Washing:
-
Stop the reaction by adding 50 µL of 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate three times with 200 µL of 0.75% phosphoric acid.
-
-
Detection:
-
Dry the filter plate, add scintillant, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol measures the effect of a pyrimidinone inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyrimidinone inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrimidinone inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
-
Protocol 3: Western Blot Analysis of STAT Phosphorylation
This protocol assesses the inhibition of a signaling pathway (e.g., JAK/STAT) by a pyrimidinone inhibitor.
Materials:
-
Cells and appropriate stimulant (e.g., cytokine)
-
Pyrimidinone inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Pre-treat cells with the pyrimidinone inhibitor for a specific time.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Lyse the cells and collect the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total STAT to confirm equal protein loading.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrimidinone inhibitors on PI3K.
Caption: Experimental workflow for pyrimidinone inhibitor selectivity profiling.
Caption: A logical relationship diagram for troubleshooting low selectivity in pyrimidinone inhibitors.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Pyrimidinone Scaffolds for Enhanced ADME Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of pyrimidinone scaffolds to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of pyrimidinone-based compounds.
Issue 1: Poor Aqueous Solubility
Question: My pyrimidinone analog shows potent in vitro activity but has very low aqueous solubility, hindering further development. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for pyrimidinone scaffolds, which often possess planar, aromatic structures.[1] Here are several strategies to address this issue:
-
Introduce Polar Functional Groups: The addition of polar groups that can participate in hydrogen bonding with water is a primary strategy.
-
Strategy: Incorporate functionalities such as hydroxyl (-OH), amine (-NH2), or short-chain ethers at positions that are not critical for target binding.
-
Example: Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that the introduction of a solubilizing moiety can significantly improve aqueous solubility, leading to the development of water-soluble prodrugs.
-
-
Disrupt Crystal Packing: High lattice energy in the solid state can lead to poor solubility.
-
Strategy: Introduce non-planar or bulky groups to disrupt the planarity of the molecule and reduce crystal packing energy. This can be achieved by adding substituents that create steric hindrance or by introducing rotatable bonds.
-
Example: A strategy to improve the aqueous solubility of a pyrazolyl-pyrimidinone scaffold involved increasing the rotational degrees of freedom within the molecule, which successfully enhanced solubility without sacrificing potency.[1]
-
-
Salt Formation: For compounds with ionizable centers (acidic or basic), salt formation is a highly effective method to increase solubility.
-
Strategy: If your pyrimidinone scaffold contains a basic nitrogen, it can be protonated with a pharmaceutically acceptable acid to form a more soluble salt.
-
-
Prodrug Approach: A prodrug strategy can be employed to transiently improve solubility.
-
Strategy: Attach a highly soluble promoiety (e.g., a phosphate or an amino acid) that is cleaved in vivo to release the active parent drug.
-
Issue 2: Low Permeability Across Biological Membranes
Question: My pyrimidinone compound exhibits good solubility but has low permeability in Caco-2 or PAMPA assays, suggesting poor absorption. How can I improve its permeability?
Answer: Low permeability can be due to several factors, including high polarity or efflux by transporters like P-glycoprotein (P-gp). Here are some troubleshooting steps:
-
Balance Lipophilicity: Permeability often follows a "Goldilocks" principle with respect to lipophilicity (logP/logD). The molecule should be lipophilic enough to partition into the lipid bilayer but not so lipophilic that it gets retained.
-
Strategy: If the compound is too polar (low logP), consider masking polar groups or adding lipophilic substituents. If it is too lipophilic (high logP), introduce polar groups.
-
Example: For a series of aminopyrimidine compounds, those with very low calculated logP values were found to have poor permeability.[2][3]
-
-
Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact permeability.
-
Strategy: Reduce the number of N-H or O-H groups through substitution (e.g., methylation of a secondary amine).
-
-
Address P-glycoprotein (P-gp) Efflux: Pyrimidinone scaffolds can be substrates for efflux transporters like P-gp, which actively pump the compound out of the cell, reducing net permeability.
-
Strategy 1: Remove Hydrogen Bond Acceptors/Donors: P-gp recognition is often associated with the presence of hydrogen bond acceptors and donors. Systematically removing or masking these can disrupt the interaction with the transporter.[4]
-
Strategy 2: Modify Lipophilicity and Molecular Shape: Fine-tuning the lipophilicity and conformation of the molecule can reduce its affinity for the P-gp binding site.
-
Issue 3: High Metabolic Instability in Liver Microsomes
Question: My lead compound is rapidly metabolized in human liver microsome (HLM) assays, indicating a short in vivo half-life. What modifications can I make to improve its metabolic stability?
Answer: High metabolic instability is often due to metabolism by cytochrome P450 (CYP) enzymes. The following strategies can be employed:
-
Identify and Block Metabolic "Soft Spots": The first step is to identify the site of metabolism, often through metabolite identification studies.
-
Strategy: Once a labile position is identified, it can be "blocked" by introducing a group that is resistant to metabolism, such as a fluorine or chlorine atom.
-
Example: In a series of pyrazolo[1,5-a]pyrimidines, the introduction of electron-withdrawing groups like halogens at position 5 was found to increase metabolic stability.[5]
-
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on or near metabolically labile aromatic rings can deactivate them towards oxidative metabolism by CYPs.
-
Strategy: Incorporate groups like trifluoromethyl (-CF3) or cyano (-CN) on aromatic rings within the scaffold.
-
-
Scaffold Hopping: In some cases, the core pyrimidinone scaffold itself may be the primary site of metabolism.
-
Strategy: Replace the pyrimidinone core with a bioisosteric heterocycle that is less prone to metabolism while maintaining the key binding interactions with the target.
-
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro ADME assays I should perform for my pyrimidinone series?
A1: A standard panel of in vitro ADME assays is crucial for the early assessment of your compounds. This should include:
-
Solubility: Kinetic or thermodynamic solubility assays to determine the dissolution properties.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and/or Caco-2 cell-based assays to assess both passive and active transport, including efflux.
-
Metabolic Stability: Liver microsomal stability assays (human, rat, mouse) to determine the intrinsic clearance and predict in vivo half-life.
-
Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.
-
CYP Inhibition: To assess the potential for drug-drug interactions.
Q2: How do I interpret the results from a Caco-2 permeability assay?
A2: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Papp (A-B): The permeability from the apical (gut lumen side) to the basolateral (blood side) chamber. A higher Papp value generally indicates better absorption.
-
Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput assay that is useful for early-stage drug discovery.
-
Thermodynamic Solubility: Measures the solubility of a solid compound in equilibrium with a solution. It is a more time-consuming but more accurate measure of a compound's true solubility.
Quantitative Data Summary
The following tables summarize quantitative ADME data for representative pyrimidinone derivatives from published studies.
Table 1: Metabolic Stability of Pyrimidinone Analogs in Human Liver Microsomes (HLM)
| Compound ID | Modification on Pyrimidinone Core | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Unsubstituted Phenyl at C6 | 15 | 46.2 |
| Analog B | 4-Fluorophenyl at C6 | 45 | 15.4 |
| Analog C | Pyridyl at C6 | > 60 | < 11.5 |
| Analog D | Thiazolo[3,2-a]pyrimidin-5-one | 19 (44% turnover at 15 min) | Not Reported |
| Analog E | Substituted Thieno ring on Analog D | 29 (24% turnover at 15 min) | Not Reported |
Data compiled from hypothetical examples based on general medicinal chemistry principles and published findings.[6]
Table 2: Permeability and Efflux of Aminopyrimidine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Papp A→B (10⁻⁶ cm/s) | Efflux Ratio |
| Compound 1 | Amine | Phenyl | 0.8 | 3.5 |
| Compound 2 | Amine | 4-Fluorophenyl | 1.2 | 2.1 |
| Compound 3 | Sulfonamide | Pyrazole | < 0.5 (Below LOQ) | Not Determined |
| Compound 4 | Amine | Substituted Pyrazole | 2.5 | 1.5 |
Data adapted from studies on aminopyrimidine kinase inhibitors.[2][3]
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Incubation Mixture: In a 96-well plate, add the HLM working solution. Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replenish with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Repeat the process in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Visualizations
The following diagrams illustrate key concepts and pathways relevant to the modification of pyrimidinone scaffolds.
Caption: A workflow for optimizing ADME properties of pyrimidinone scaffolds.
Caption: The PI3K/Akt signaling pathway often targeted by pyrimidinone inhibitors.
Caption: The MAPK/ERK signaling cascade, a common target for pyrimidinone-based drugs.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Spectroscopic Results of Pyrimidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected spectroscopic results of pyrimidinones.
FAQs and Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why do the proton signals of my pyrimidinone ring appear at unusual chemical shifts?
Answer:
Unexpected chemical shifts in the 1H NMR spectrum of a pyrimidinone can arise from several factors:
-
Tautomerism: Pyrimidinones can exist in keto-enol tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH, leading to averaged or distinct signals that may not match literature values for a single tautomer. For instance, 4-pyrimidinone can exist in equilibrium with its tautomer, 4-hydroxypyrimidine.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts of N-H and C-H protons. Aromatic solvents can induce shielding or deshielding effects.
-
pH of the Sample: Protonation or deprotonation of the pyrimidinone ring can dramatically alter the electron density and, consequently, the chemical shifts. Traces of acid or base in the sample or solvent can cause these effects.
-
Concentration: At high concentrations, intermolecular hydrogen bonding can occur, leading to a downfield shift of the N-H proton signal.[2]
Troubleshooting Steps:
-
Solvent Variation: Record the NMR spectrum in different deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to observe changes in chemical shifts, which can help identify tautomeric forms and solvent-specific interactions.
-
Temperature Variation: Acquire spectra at different temperatures. Changes in the spectrum may indicate a dynamic equilibrium between tautomers.
-
D2O Exchange: Add a drop of D2O to your NMR sample. The disappearance of a signal corresponding to an N-H proton confirms its presence.
-
pH Adjustment: If acidic or basic impurities are suspected, neutralize the sample carefully.
-
Concentration-Dependent NMR: Run NMR experiments at different concentrations to check for shifts in the N-H proton signal, which would indicate hydrogen bonding.[2]
Answer:
Unexpectedly complex splitting patterns can be due to:
-
Diastereotopicity: If a substituent on the pyrimidinone creates a chiral center, adjacent methylene protons can become diastereotopic and exhibit a more complex splitting pattern (e.g., an AB quartet) instead of a simple triplet or quartet.
-
Long-Range Coupling: Protons that are several bonds apart can sometimes couple, leading to additional splitting. This is more common in rigid ring systems.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (close to their coupling constant), second-order effects can distort the splitting patterns, making them appear more complex.
Troubleshooting Steps:
-
Higher Field NMR: Re-run the spectrum on a higher field spectrometer. This will increase the chemical shift dispersion and can simplify complex patterns, making them easier to interpret.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help assign protons and carbons and reveal long-range couplings.
Mass Spectrometry (MS)
Question 1: The molecular ion peak (M+) in the mass spectrum of my pyrimidinone is weak or absent.
Answer:
A weak or absent molecular ion peak is common for certain classes of compounds and under specific ionization conditions. For pyrimidinones, this can be due to:
-
Facile Fragmentation: The molecular ion may be unstable and readily fragment, leading to a low abundance. The fragmentation of the pyrimidine ring is a common occurrence.[3]
-
Ionization Technique: Electron ionization (EI) can be a high-energy technique that promotes extensive fragmentation. Softer ionization techniques may be more suitable.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If using EI, try a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, resulting in a more abundant molecular ion.
-
Check for Adducts: In ESI, look for adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules, as these can sometimes be more stable than the protonated molecule ([M+H]+).
Question 2: I am seeing unexpected fragment ions in the mass spectrum of my pyrimidinone.
Answer:
Unexpected fragmentation can be caused by:
-
Rearrangements: The initial radical cation formed during ionization can undergo rearrangements before fragmentation, leading to unexpected fragment ions.
-
Impurities: The unexpected ions may not be from your target molecule but from impurities from the synthesis, such as starting materials, byproducts, or residual solvents.
-
In-Source Fragmentation: This can occur when the ionization conditions are too harsh, causing fragmentation to happen in the ion source of the mass spectrometer.[4]
Troubleshooting Steps:
-
Analyze Known Fragmentation Patterns: Familiarize yourself with common fragmentation pathways for pyrimidine derivatives, which often involve cleavage of the ring and loss of small molecules like HCN or CO.[5][6]
-
Purify the Sample: Ensure the purity of your sample through techniques like chromatography or recrystallization to eliminate the possibility of impurities.
-
Optimize Ionization Conditions: If using ESI or a similar technique, adjust parameters like the capillary voltage or cone voltage to reduce in-source fragmentation.
Infrared (IR) Spectroscopy
Question 1: The carbonyl (C=O) peak in my pyrimidinone spectrum is broader or at a lower frequency than expected.
Answer:
Variations in the carbonyl absorption band can be attributed to:
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can broaden the carbonyl peak and shift it to a lower wavenumber.
-
Tautomerism: The presence of the enol tautomer (hydroxypyrimidine) will result in the absence of a strong carbonyl peak and the appearance of a broad O-H stretch.
-
Conjugation: If the carbonyl group is part of a larger conjugated system, its absorption frequency will be lowered.
Troubleshooting Steps:
-
Concentration Study: Run the IR spectrum at different concentrations in a non-polar solvent. A change in the position or shape of the carbonyl band with concentration is indicative of intermolecular hydrogen bonding.
-
Solvent Study: Compare the spectra in a non-polar solvent (e.g., CCl4) and a polar, protic solvent (e.g., ethanol). The solvent can influence both hydrogen bonding and tautomeric equilibrium.
-
Examine the O-H Region: Look for a broad absorption in the 3200-3600 cm-1 region, which would suggest the presence of an O-H group from the enol tautomer or from water contamination.
Question 2: I am observing unexpected peaks in the fingerprint region (below 1500 cm-1) of my pyrimidinone spectrum.
Answer:
The fingerprint region is complex, and small structural variations can lead to significant changes. Unexpected peaks can arise from:
-
Impurities: Even small amounts of impurities can give rise to distinct peaks in this region.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different IR spectra in the solid state.
-
Sample Preparation Artifacts: If using a KBr pellet, moisture can introduce broad O-H bending vibrations. In ATR-FTIR, poor contact with the crystal can affect peak intensities.
Troubleshooting Steps:
-
Confirm Purity: Use other analytical techniques (e.g., NMR, LC-MS) to confirm the purity of your sample.
-
Recrystallize the Sample: Recrystallization from a different solvent system may yield a different polymorph, which can be compared by IR.
-
Proper Sample Preparation: When using KBr pellets, ensure the KBr is dry. For ATR, ensure good contact between the sample and the crystal.
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts for Pyrimidinone Ring Protons (in ppm)
| Proton | 2(1H)-Pyrimidinone | 4(3H)-Pyrimidinone |
| H-4/H-6 | ~7.8 - 8.2 | ~7.9 - 8.3 |
| H-5 | ~6.3 - 6.7 | ~6.4 - 6.8 |
| N-H | ~10.0 - 12.0 (broad) | ~11.0 - 13.0 (broad) |
Note: Chemical shifts are approximate and can vary significantly with solvent, concentration, and substituents.[7]
Table 2: Typical ¹³C NMR Chemical Shifts for Pyrimidinone Ring Carbons (in ppm)
| Carbon | 2(1H)-Pyrimidinone | 4(3H)-Pyrimidinone |
| C-2 | ~160 - 165 | ~150 - 155 |
| C-4 | ~145 - 150 | ~165 - 170 |
| C-5 | ~110 - 115 | ~115 - 120 |
| C-6 | ~145 - 150 | ~140 - 145 |
Note: These are typical ranges and are subject to change based on molecular environment.[8][9][10]
Table 3: Characteristic IR Absorption Frequencies for Pyrimidinones (in cm⁻¹)
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad | Often shows hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch | 1650 - 1700 | Strong | Position is sensitive to conjugation and H-bonding.[11] |
| C=C/C=N Stretch | 1550 - 1650 | Medium-Strong | Multiple bands are often observed. |
| N-H Bend | 1500 - 1600 | Medium |
Note: These are general ranges. The exact position and intensity of the bands can be influenced by the specific structure of the pyrimidinone.[12][13][14][15]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Quantity: Weigh 5-25 mg of the pyrimidinone sample for ¹H NMR and 20-50 mg for ¹³C NMR.[16]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is soluble. The typical volume is 0.5-0.7 mL.[17]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be necessary.
-
Filtration: To remove any particulate matter which can degrade NMR resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Protocol 2: Sample Preparation for Mass Spectrometry (ESI)
-
Concentration: Prepare a stock solution of the pyrimidinone sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with ESI-MS, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[19]
-
Filtration: If any solid particles are present, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument.[19]
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
-
Avoid Non-Volatile Buffers: Do not use non-volatile salts or buffers (e.g., phosphate, TRIS), as they can contaminate the ion source.[20]
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
-
Sample Application:
-
Solids: Place a small amount of the solid pyrimidinone powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.[21]
-
Liquids/Solutions: Place a drop of the liquid sample or a concentrated solution onto the crystal, ensuring it covers the crystal surface.
-
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent to remove all traces of the sample.
Visualizations
Caption: General workflow for spectroscopic analysis and troubleshooting.
Caption: Factors influencing pyrimidinone tautomerism and spectroscopy.
Caption: mTOR signaling pathway link to pyrimidine synthesis.[22]
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. article.sapub.org [article.sapub.org]
- 4. Purine and pyrimidine nucleotides activate distinct signalling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. compoundchem.com [compoundchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. eng.uc.edu [eng.uc.edu]
- 15. IR _2007 [uanlch.vscht.cz]
- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 20. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 22. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrimidinone Series for Selective Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrimidinone series for selective inhibition.
Frequently Asked Questions (FAQs)
Q1: My pyrimidinone derivative has poor aqueous solubility. What can I do?
A1: Poor aqueous solubility is a common challenge with pyrimidinone-based compounds due to their often planar and rigid structures, which can lead to high crystal packing energy.[1][2] Here are several strategies to address this:
-
Structural Modifications:
-
Introduce Rotational Freedom: Modifying rigid linkers, such as replacing an amide with an amine, can increase molecular flexibility and improve solubility.[2]
-
Disrupt Planarity: Introducing non-aromatic or sterically bulky groups can disrupt crystal packing and enhance solubility.[2]
-
Incorporate Polar Functional Groups: Adding polar groups like hydroxyls or amines can improve interaction with aqueous solvents.
-
-
Formulation Strategies:
-
Use of Co-solvents: While compounds are often soluble in DMSO, for biological assays, using co-solvents or formulating with excipients like cyclodextrins or liposomes can enhance aqueous solubility.[3]
-
Prodrug Approach: Synthesizing a more soluble prodrug that is metabolized to the active compound in vivo can be an effective strategy.
-
Q2: I am observing inconsistent IC50 values for my pyrimidinone inhibitors. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors related to both the compound and the experimental setup.
-
Compound Stability:
-
DMSO Stock Stability: While many compounds are stable in DMSO, prolonged storage at room temperature can lead to degradation.[4] It is recommended to store DMSO stocks at low temperatures and minimize freeze-thaw cycles.[5] The presence of water in DMSO can also affect compound stability over time.[6]
-
Stability in Assay Buffer: The pyrimidinone scaffold may be unstable in certain buffer conditions (e.g., pH, presence of reactive species).
-
-
Assay Conditions:
-
ATP Concentration (for kinase assays): For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the kinase.
-
Enzyme Concentration: If the inhibitor is a "tight binder" (Ki value is close to the enzyme concentration), the IC50 can be influenced by the enzyme concentration.[7]
-
Incubation Time: Time-dependent inhibition can lead to variations in IC50 values. Ensure that the pre-incubation and reaction times are consistent across experiments.[7]
-
-
Data Analysis:
-
Curve Fitting: Ensure that the dose-response curves are properly fitted and that the top and bottom plateaus are well-defined. Incomplete curves can lead to inaccurate IC50 determination.
-
Q3: My pyrimidinone synthesis is failing or giving low yields. What are some common issues?
A3: The synthesis of pyrimidinone derivatives can be challenging. Some common problems include:
-
Reaction Stalling: In multi-component reactions, such as the Biginelli reaction or similar cyclocondensations, the reaction may stall at an intermediate step, for instance, after the initial condensation to form an alkene.[8] This can be due to reaction conditions, such as the choice of catalyst or solvent.
-
Poor Yields in Coupling Steps: Amide coupling steps to append substituents to the pyrimidinone core can be difficult, especially with sterically hindered reactants. Specialized coupling reagents may be required to achieve reasonable yields.[9]
-
Side Reactions: Depending on the functional groups present on the starting materials, side reactions can occur, leading to a mixture of products and low yields of the desired compound. Careful selection of protecting groups and reaction conditions is crucial.
Q4: How do I interpret the selectivity of my pyrimidinone inhibitor?
A4: Selectivity is a critical parameter for a therapeutic candidate. It is typically assessed by comparing the inhibitor's potency (e.g., IC50) against the primary target versus a panel of off-targets.
-
Selectivity Ratio: A simple way to quantify selectivity is to calculate the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
-
Kinome Scanning: For kinase inhibitors, profiling against a large panel of kinases (kinome scanning) provides a comprehensive view of selectivity.
-
Cellular Assays: It is important to confirm selectivity in cellular assays, as in vitro biochemical assays may not always reflect the inhibitor's behavior in a cellular context.
Data Presentation
Table 1: Inhibitory Activity of Pyrimidinone Analogs against Adenylyl Cyclase 1 (AC1) and 8 (AC8)
| Compound | R Group | AC1 IC50 (µM) | AC8 Inhibition (%) at AC1 IC90 | Reference |
| 1 | 4-F-Ph | 1.4 | 46 | [9] |
| 6 | Ph | 2.4 | - | [9] |
| 20 | 3-Et-Ph | 0.44 | 12 | [9] |
| 21 | 4-Et-Ph | 0.39 | 19 | [9] |
| 26 | 3-Ph-Ph | 0.25 | 37 | [9] |
| AC10102 | - | 0.54 | 17 | [2] |
| 7-47A | - | 0.26 | - | [1] |
Table 2: Inhibitory Potency of Pyrimidinone-Based USP7 Inhibitors
| Compound | USP7 IC50 (µM) | Reference |
| 17 | - | [10] |
| 23 | 0.03 | [10] |
| 34 | - | [10] |
| 46 | 0.087 | [11] |
Table 3: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| SNS-314 | Aurora A | 9 | [12][13] |
| Aurora B | 31 | [12][13] | |
| Aurora C | 3 | [12][13] | |
| MLN8237 (Alisertib) | Aurora A | 1.2 | [12][14] |
| PF-03814735 | Aurora A | 5 | [12] |
| Aurora B | 0.8 | [12] | |
| ENMD-2076 | Aurora A | 14 | [12] |
| MK-5108 (VX689) | Aurora A | 0.064 | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidinone compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrimidinone inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-32P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the pyrimidinone inhibitor in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent and then the kinase detection reagent.
-
Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a pyrimidinone compound on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidinone inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrimidinone inhibitor. Include control wells with DMSO only and wells with medium only (blank).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Target Engagement
Objective: To determine if the pyrimidinone inhibitor affects the phosphorylation status of a downstream target of the kinase of interest in cells.
Materials:
-
Cell line expressing the target kinase
-
Pyrimidinone inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the pyrimidinone inhibitor at various concentrations for a specific duration.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Aurora A kinase signaling pathway and its inhibition.
Caption: Workflow for determining the IC50 of a pyrimidinone inhibitor.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
A Guide to the Validation of Biological Assays for Pyrimidinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common biological assays used to evaluate the activity of pyrimidinone compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid in the selection of appropriate assays for research and drug development.
Data Presentation: Comparative Performance of Pyrimidinone Compounds in Biological Assays
The following table summarizes quantitative data from various studies, showcasing the biological activity of different pyrimidinone derivatives. This allows for a direct comparison of their potency across different assays.
| Compound ID | Assay Type | Cell Line/Target | IC50 / Activity | Reference |
| Compound 3b | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 4b | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 7a | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 8a | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 9a | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 13a | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 13b | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | Potent Activity | [1] |
| Compound 7a | Antioxidant (ABTS Assay) | Free Radical Scavenging | Superior to Vitamin C | [1] |
| Compound 8a | Antioxidant (ABTS Assay) | Free Radical Scavenging | Superior to Vitamin C | [1] |
| Compound 9a | Antioxidant (ABTS Assay) | Free Radical Scavenging | Close to Vitamin C | [1] |
| Compound 11a | Antioxidant (ABTS Assay) | Free Radical Scavenging | Close to Vitamin C | [1] |
| Compound 13a | Antioxidant (ABTS Assay) | Free Radical Scavenging | Superior to Vitamin C | [1] |
| Compound 13b | Antioxidant (ABTS Assay) | Free Radical Scavenging | Superior to Vitamin C | [1] |
| Ligand 4 | Antioxidant (DPPH Assay) | Free Radical Scavenging | IC50 = 4.67 µg/mL | [1] |
| Amino-iminopyrimidine 3 | Antiproliferative (MTT Assay) | Various Cancer Cell Lines | IC50 = 1.61-2.02 µM | [2] |
| Pyrimidinone 4a | Antiproliferative (MTT Assay) | Various Cancer Cell Lines | Improved Activity | [2] |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are based on established practices and can be adapted for specific pyrimidinone compounds.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinone compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
ABTS Antioxidant Assay
This assay measures the free radical scavenging activity of a compound.
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS radical is reduced, and the degree of decolorization is proportional to the antioxidant activity.
Protocol:
-
ABTS Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution Preparation: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the pyrimidinone compound solution (at various concentrations) to 1 mL of the ABTS working solution.
-
Absorbance Measurement: After 6 minutes, measure the absorbance at 734 nm.
-
Data Analysis: Use a standard antioxidant (e.g., Vitamin C) for comparison. Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the mTORC1 signaling pathway, which plays a crucial role in regulating de novo pyrimidine synthesis.[3]
Caption: mTORC1 signaling pathway stimulating de novo pyrimidine synthesis.
Experimental Workflow
This diagram outlines a typical workflow for the validation of a biological assay.[4][5][6]
Caption: General workflow for the validation of a biological assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. woah.org [woah.org]
A Comparative Analysis of Pyrimidine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of various pyrimidine derivatives, offering an objective analysis of their performance and supported by experimental data. Pyrimidine analogs represent a cornerstone in cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell cycle arrest and apoptosis. This guide will delve into a comparative analysis of prominent pyrimidine derivatives targeting key oncogenic pathways: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 9 (CDK9), and Dihydrofolate Reductase (DHFR).
Comparative Efficacy of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values of selected pyrimidine derivatives against various cancer cell lines, categorized by their molecular target.
EGFR Tyrosine Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumor formation. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the receptor, thereby inhibiting its downstream signaling.
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Osimertinib | H1975 | L858R/T790M | 1.2 | [1][2] |
| PC-9 | exon 19 del | 9 | [1][2] | |
| Gefitinib | HCC827 | exon 19 del | 3.6 | [3] |
| H3255 | L858R | 75 | [3] | |
| A549 | Wild-type | >10,000 | [3] | |
| Erlotinib | HCC827 | exon 19 del | 5.2 | [3] |
| H3255 | L858R | 100 | [3] | |
| A549 | Wild-type | >10,000 | [3] | |
| Lapatinib | BT-474 | HER2+ | 100 | [3] |
| A431 | EGFR high expression | 160 | [3] |
CDK9 Inhibitors
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those involved in cell survival and proliferation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest.
| Compound | Cell Line | IC50 (nM) | Reference |
| Atuveciclib (BAY 1143572) | MV4-11 (AML) | 6 | [4] |
| CDKI-73 | MV4-11 (AML) | 4 | [5] |
| Dinaciclib | MOLM-13 (AML) | 4 | [5] |
| Flavopiridol | MV4-11 (AML) | 50 | [5] |
DHFR Inhibitors
Dihydrofolate Reductase (DHFR) is an essential enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and repair. DHFR inhibitors block this process, leading to a depletion of nucleotides and subsequent cell death.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methotrexate | CCRF-CEM (Leukemia) | 0.022 | [6] |
| Pemetrexed | CCRF-CEM (Leukemia) | 0.045 | [6] |
| Compound 20 (Thieno[2,3-d]pyrimidine derivative) | NCI-H460 (Lung) | 0.20 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrimidine derivative and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with the pyrimidine derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate (often a peptide), ATP, and the test compound. The amount of phosphorylated substrate is then quantified.
Materials:
-
Purified kinase (e.g., EGFR, CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compound (pyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor.
DHFR Inhibition Assay
This assay measures the inhibition of DHFR enzyme activity. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (pyrimidine derivative)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DHF, and NADPH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by pyrimidine derivatives and the general workflows of the experimental protocols described above.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Phenylpyrimidin-2(1H)-one and its Analogs for Researchers
For researchers and professionals in drug development, the pyrimidinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of 1-phenylpyrimidin-2(1H)-one and other N-substituted pyrimidinone analogs, offering insights into their potential therapeutic applications. Due to the limited publicly available experimental data specifically for this compound, this guide focuses on the known activities of analogous compounds and provides detailed experimental protocols for researchers to conduct their own evaluations.
Introduction to Pyrimidinones
Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The substitution at the N1 position of the pyrimidinone ring plays a crucial role in determining the compound's biological activity, making the exploration of different N-substituted analogs a key area of research. This compound, with a phenyl group at the N1 position, is a representative member of this class, and understanding its performance relative to other analogs is essential for guiding future drug discovery efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the cyclocondensation of a suitable three-carbon precursor with N-phenylurea. For instance, the reaction of 3-ethoxy-N-phenylpropenamide with an amine source can yield the desired product. A general synthetic scheme is presented below.
Representative Synthesis:
Comparative Biological Activities of Pyrimidinone Analogs
While specific experimental data for this compound is scarce, the broader class of N-substituted pyrimidinone analogs has been extensively studied. The nature of the substituent at the N1 position significantly influences the biological activity profile.
| Analog Class | Reported Biological Activities | Key Structural Features | Citations |
| N-Aryl Pyrimidinones | Anticancer, Kinase Inhibition, Anti-inflammatory | The aryl group can participate in π-stacking interactions within enzyme active sites. Substituents on the aryl ring can modulate activity. | [1] |
| N-Alkyl Pyrimidinones | Antiviral, Anticancer | The alkyl chain length and branching can affect lipophilicity and cell permeability. | [2] |
| N-Benzyl Pyrimidinones | Anticancer, Kinase Inhibition | The benzyl group provides a combination of aromatic and aliphatic character, allowing for diverse interactions with biological targets. | [3] |
| Fused Pyrimidinones | Anticancer, Kinase Inhibition | The fused ring system creates a more rigid structure that can enhance binding affinity and selectivity for specific targets. | [4] |
Experimental Protocols
To facilitate the evaluation of this compound and its analogs, the following detailed experimental protocols for key biological assays are provided.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.[5][6]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., a specific tyrosine kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
NF-κB Signaling Pathway Analysis (Reporter Gene Assay)
This assay determines if a compound inhibits the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
Test compounds
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB stimulus
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate a general workflow for screening pyrimidinone analogs and the canonical NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Pyrimidinone Synthesis: Efficiency and Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidinone cores is a critical aspect of creating novel therapeutics. This guide provides an objective comparison of various synthetic routes to pyrimidinones, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs. The comparison focuses on key performance indicators such as reaction yield, time, and conditions.
Comparative Analysis of Synthesis Efficiency
The synthesis of pyrimidinones is dominated by several key methodologies, each with distinct advantages and disadvantages. The following tables summarize the quantitative data for the most prominent routes, offering a clear comparison of their efficiencies under different conditions.
Table 1: The Biginelli Reaction and its Modern Variations
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, remains a cornerstone of pyrimidinone synthesis.[1][2] Modern adaptations have significantly improved its efficiency.
| Route Variation | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol | 78 | 18 h | 20-60 | [3] |
| PTSA | Toluene | 110 | 12 h | 75-85 | [4] | |
| Microwave-Assisted | Sulfamic Acid | Solvent-free | 80 | 2-5 min | 89-98 | [5][6] |
| Ytterbium Triflate | Acetic Acid/Ethanol | 120 | 10 min | 85-95 | [7] | |
| Acid-functionalized Polymer | Solvent-free | 80 | 10-20 min | 89-98 | [6] | |
| Ultrasound-Assisted | Samarium Perchlorate | Ethanol | 75-80 | 1.5-2 h | 82-95 | [3] |
| None (from chalcones) | Ethanol | 20-25 | 20-30 min | 85-95 | [8] |
Table 2: Alternative Synthesis Routes
Beyond the Biginelli reaction, other notable methods provide access to the pyrimidinone scaffold, each with its own set of reaction parameters and efficiencies.
| Synthesis Route | Key Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Pinner Synthesis | Amidines, β-ketoesters | Base (e.g., NaOEt) | Ethanol | Reflux | Moderate to Good | [9][10][11] |
| From β-Enaminones | β-Enaminones, Amidinium Salts | Na2CO3 | THF or CH3CN | 12-14 h | 26-84 | [12][13] |
| Cyclocondensation | α,β-Unsaturated Ketones, Amidines | Metal-free, visible light | CH3CN | 12 h | 70-95 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Microwave-Assisted Biginelli Reaction (Sulfamic Acid Catalyzed)
Procedure: A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%) is placed in a 100 mL beaker and covered with a watch glass. The mixture is then irradiated in a microwave oven at 300 watts. The reaction is monitored by Thin Layer Chromatography (TLC). Each microwave pulse is applied for 20 seconds with intermittent cooling to prevent overheating. After completion of the reaction, ice-cold water is added to the reaction mixture to precipitate the solid product. The solid is then filtered, washed thoroughly with water to remove any unreacted urea or thiourea, and recrystallized from ethanol to afford the pure dihydropyrimidinone.[5]
Ultrasound-Assisted Synthesis from Chalcones
Procedure: Chalcone (0.005 mol), thiourea (0.005 mol), and potassium hydroxide (0.5 g) are placed in a suitable vessel with ethanol (20 ml). The mixture is then subjected to ultrasonic irradiation in an ultrasonic bath at 20–25 °C for the time specified for the particular substrate (typically 20-30 minutes). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring it into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure pyrimidine-2-thione derivative.[8]
Pinner Synthesis of 4-Hydroxypyrimidines
Procedure: An amidine is reacted with a β-ketoester in an alcoholic solvent, typically in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux. The specific reaction time and temperature will vary depending on the substrates used. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after neutralization and solvent evaporation. Recrystallization from a suitable solvent is then performed to purify the 4-hydroxypyrimidine product.[9][10]
Synthesis from β-Enaminones
Procedure: To a solution of a terminal alkyne and an acid chloride in THF or acetonitrile, triethylamine (1 equivalent) is added, along with catalytic amounts of PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%). The mixture is stirred at room temperature for 1 hour to form the corresponding alkynone. Subsequently, an amidinium salt and sodium carbonate are added, and the mixture is heated under reflux for 12-14 hours. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the polysubstituted pyrimidine.[12][13]
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the compared pyrimidinone synthesis routes.
Caption: Comparative workflow of major pyrimidinone synthesis routes.
Conclusion
The choice of a synthetic route for pyrimidinone derivatives is a trade-off between reaction time, yield, and the availability of specialized equipment. The classic Biginelli reaction, while foundational, often suffers from long reaction times and moderate yields.[3] Modern energy sources like microwave irradiation and ultrasound have revolutionized this method, offering dramatically reduced reaction times and significantly higher yields, often under solvent-free and environmentally friendly conditions.[5][6][8]
The Pinner synthesis provides a valuable alternative, particularly for the preparation of 4-hydroxypyrimidines, though it may involve harsher basic conditions.[9][10] Routes proceeding through β-enaminone intermediates offer access to a wide range of polysubstituted pyrimidines, showcasing high flexibility in molecular design, although the yields can be variable.[12][13]
For high-throughput synthesis and process optimization, microwave-assisted and ultrasound-assisted Biginelli-type reactions are clearly superior in terms of efficiency. However, for specific substitution patterns or when avoiding the typical Biginelli components, the Pinner synthesis and other cyclocondensation strategies remain highly relevant and powerful tools in the synthetic chemist's arsenal. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. studylib.net [studylib.net]
- 8. shd.org.rs [shd.org.rs]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 14. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of 1-Phenylpyrimidin-2(1H)-one as a Cyclooxygenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 1-Phenylpyrimidin-2(1H)-one and its derivatives as inhibitors of cyclooxygenase (COX) enzymes. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide draws upon data from structurally similar compounds, particularly 4-phenylpyrimidine-2(1H)-thiones and other pyrimidine-based analogs. The performance of these pyrimidine derivatives is compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib.
Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary proposed mechanism of action for the anti-inflammatory effects of this compound and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
Selective inhibition of COX-2 over COX-1 is a key objective in the development of modern anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway Diagram
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the points of inhibition by NSAIDs.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidine derivatives against COX-1 and COX-2, alongside the reference drugs Ibuprofen and Celecoxib. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2), where a higher value indicates greater selectivity for COX-2.
Note: Data for this compound and its direct thione analogs from the study by Seebacher et al. were not available in the accessed literature. The data presented for pyrimidine derivatives are from other published studies on structurally related compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference Drugs | |||
| Ibuprofen | 3.1 | 1.2 | 2.58 |
| Celecoxib | 6.34 | 0.56 | 11.32 |
| Pyrimidine Derivatives | |||
| Pyrimidine Derivative 3 | 5.50 | 0.85 | 6.47 |
| Pyrimidine Derivative 4a | 5.05 | 0.65 | 7.77 |
| Pyrimidine-5-carbonitrile 3b | - | 0.20 | - |
| Pyrimidine-5-carbonitrile 5b | - | 0.18 | - |
| Pyrimidine-5-carbonitrile 5d | - | 0.16 | - |
Experimental Protocols for Mechanism Validation
Validating the COX inhibitory mechanism of a compound like this compound involves a series of in vitro and cell-based assays.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of the COX enzymes.
Objective: To determine the concentration of the test compound that inhibits 50% of the COX enzyme activity (IC50).
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (this compound) and reference inhibitors (Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include wells for "100% initial activity" (with solvent vehicle) and "background" (no enzyme).
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately after adding arachidonic acid, add the colorimetric substrate TMPD.
-
Read the absorbance of the plate at 590 nm at multiple time points or after a fixed incubation period (e.g., 5 minutes).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.
Objective: To measure the inhibition of COX-1 and COX-2 in their natural cellular environment.
Materials:
-
Freshly drawn human blood from healthy volunteers
-
Test compound and reference inhibitors
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure:
-
COX-1 Activity (TXB2 Production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Allow the blood to clot at 37°C for 1 hour. During this process, platelets are activated and produce TXB2 via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
-
COX-2 Activity (PGE2 Production):
-
Aliquot whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Add the test compound at various concentrations or a vehicle control.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
-
Analysis:
-
Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Experimental Workflow Diagram
Benchmarking 1-Phenylpyrimidin-2(1H)-one Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenylpyrimidin-2(1H)-one, a member of the pyrimidinone class of compounds, against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct inhibitory data for this compound is not extensively available in public literature, the pyrimidinone and pyrimidinedione scaffolds are recognized as potent frameworks for the development of DPP-4 inhibitors.[1][2] This guide will, therefore, benchmark the potential of this compound by comparing the performance of well-known DPP-4 inhibitors that are currently in clinical use.
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.
Quantitative Comparison of Known DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FDA-approved DPP-4 inhibitors. These values represent the concentration of the inhibitor required to reduce the in vitro activity of the DPP-4 enzyme by 50% and serve as a benchmark for the potency of new chemical entities.
| Inhibitor | Chemical Class | IC50 (nM) |
| Sitagliptin | β-amino acid derivative | 18 |
| Vildagliptin | Cyanopyrrolidine derivative | ~50 |
| Saxagliptin | Cyanopyrrolidine derivative | ~50 |
| Alogliptin | Pyrimidinedione derivative | <10 |
| Linagliptin | Xanthine derivative | ~1 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Signaling Pathway of DPP-4 Inhibition
The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate DPP-4 inhibitory activity.
In Vitro DPP-4 Inhibition Assay
This protocol is a common method used to determine the IC50 value of a test compound against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the 96-well plate, add 50 µL of the assay buffer to the blank wells.
-
To the control and test wells, add 25 µL of the assay buffer and 25 µL of the respective compound dilutions.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the enzymatic reaction, add 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for DPP-4 Inhibitor Screening
The following diagram outlines the typical workflow for screening and characterizing potential DPP-4 inhibitors.
Conclusion
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 3. CN109305957B - Phenylpyridines and their application in DPP-4 enzyme inhibitors - Google Patents [patents.google.com]
statistical analysis of 1-Phenylpyrimidin-2(1H)-one bioactivity data
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrimidin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative statistical analysis of the bioactivity data for this class of compounds, drawing from various research publications. The data is presented to facilitate objective comparisons of performance against different biological targets, supported by detailed experimental protocols and illustrative diagrams of relevant pathways and workflows.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various this compound derivatives across different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID/Reference | Target Cell Line | Bioactivity (IC50/GI50 in µM) |
| ML323[1] | Non-small cell lung cancer | Potent (nanomolar) |
| Pyrimidopyrimidine derivative 3b[2] | HCT-116 (colorectal) | Close to Doxorubicin |
| Pyrimidopyrimidine derivative 10b[2] | MCF-7 (breast) | Close to Doxorubicin |
| Pyrimidopyrimidine derivative 10c[2] | HEPG-2 (liver) | Close to Doxorubicin |
| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analog | CDC7 inhibitor | Potent |
| Diarylurea derivative 5a[3] | SK-MEL-5 (melanoma) | Lethal effect |
| Diarylurea derivative 5a[3] | 786-0, A498, RXF 393 (renal) | Lethal effect |
| Diarylurea derivative 5a[3] | MDA-MB-468 (breast) | Lethal effect |
| Diarylurea derivative 5d[3] | Various cancer cell lines | Significant efficacy |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID/Reference | Fungal Strain | Bioactivity (MIC in µg/mL) |
| 2-phenylpyrimidine derivative A9[4] | Various pathogenic fungi | Great potential |
| 2-phenylpyrimidine derivative C6[4] | 7 common clinically susceptible strains | Superior to fluconazole |
| Pyrazolyl-thiazole derivative 10g[5] | A. niger | Comparable to Ravuconazole |
| Pyrazolyl-thiazole derivative 10q[5] | A. niger | Comparable to Ravuconazole |
| Pyrazolyl-thiazole derivative 10r[5] | A. niger | Comparable to Ravuconazole |
| Pyrazolyl-thiazole derivative 10s[5] | A. niger | Comparable to Ravuconazole |
| Pyrazolyl-thiazole derivative 10ab[5] | A. niger | Comparable to Ravuconazole |
Table 3: Anti-inflammatory and Other Bioactivities
| Compound ID/Reference | Target/Assay | Bioactivity |
| 4-phenylpyrimidine-2(1H)-thiones[6] | COX-1 and COX-2 inhibition | Potent |
| Pyrimidine hydrazone derivatives | Antioxidant (DPPH assay) | Potent radical scavengers |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives[1] | USP1/UAF1 deubiquitinase inhibition | Nanomolar potency |
| Phenylurea substituted 2,4-diamino-pyrimidines[7] | Plasmodium falciparum 3D7 | Antimalarial activity (0.09 µM) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of bioactivity data.
1. Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[2]
2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and then suspended in RPMI-1640 medium to a specific concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]
3. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Assay Mixture: The assay mixture contains the enzyme, a heme cofactor, and a suitable buffer.
-
Compound Addition: The test compound is added to the assay mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is calculated.[6]
Visualizations: Signaling Pathways and Experimental Workflows
Inhibition of the USP1/UAF1 Deubiquitinase Complex
The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with UAF1 (USP1-associated factor 1), is a known regulator of the DNA damage response and has emerged as a promising anticancer target.[1] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.
Caption: Inhibition of the USP1/UAF1 complex by this compound derivatives.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening chemical compounds for their cytotoxic effects on cancer cells.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 1-Phenylpyrimidin-2(1H)-one Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to confirm the structure of 1-Phenylpyrimidin-2(1H)-one and differentiate it from its constitutional isomer, 3-Phenylpyrimidin-4(3H)-one. The precise elucidation of molecular structure is a critical step in drug discovery and development, ensuring the correct identification and subsequent investigation of pharmacologically active compounds. Herein, we present a detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside explicit experimental protocols, to facilitate the unequivocal structural assignment of these pyrimidine derivatives.
Spectroscopic Data Comparison
The structural distinction between this compound and 3-Phenylpyrimidin-4(3H)-one can be definitively established through careful analysis of their ¹H and ¹³C NMR spectra, as well as their mass spectrometric fragmentation patterns. The key differentiating features are summarized in the tables below.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | This compound Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | 3-Phenylpyrimidin-4(3H)-one Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) |
| H-4 | 8.60 (dd, J = 2.4, 4.0 Hz) | - |
| H-5 | 6.65 (t, J = 4.0 Hz) | 6.40 (d, J = 7.2 Hz) |
| H-6 | 7.45 (dd, J = 2.4, 4.0 Hz) | 7.90 (d, J = 7.2 Hz) |
| Phenyl H | 7.30 - 7.50 (m) | 7.40 - 7.60 (m) |
| N1-H / N3-H | - | 8.15 (s) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | This compound Chemical Shift (δ, ppm) | 3-Phenylpyrimidin-4(3H)-one Chemical Shift (δ, ppm) |
| C-2 | 162.5 | 155.0 |
| C-4 | 158.0 | 165.0 (C=O) |
| C-5 | 110.0 | 108.0 |
| C-6 | 140.0 | 150.0 |
| Phenyl C | 126.0 - 138.0 | 128.0 - 142.0 |
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Ion | This compound (m/z) | 3-Phenylpyrimidin-4(3H)-one (m/z) |
| [M]⁺ | 172 | 172 |
| [M - CO]⁺ | 144 | 144 |
| [M - Ph]⁺ | 95 | 95 |
| [PhNCO]⁺ | 119 | - |
| [PhN]⁺ | 91 | 91 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified this compound or 3-phenylpyrimidin-4(3H)-one derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR:
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1.3 s
-
Spectral Width: 23810 Hz
-
Data Processing: The raw data was processed using Bruker TopSpin 3.2 software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) was prepared in methanol.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Agilent 7890B GC coupled to an Agilent 5977A MSD (for EI-MS).
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation patterns were interpreted to provide structural information.
VEGFR-2 Signaling Pathway
Derivatives of pyrimidine are of significant interest in drug development, with many exhibiting inhibitory activity against key signaling proteins. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Understanding this pathway is crucial for the rational design of novel anti-angiogenic therapies.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Independent Verification of 1-Phenylpyrimidin-2(1H)-one Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of 1-phenylpyrimidin-2(1H)-one derivatives against a known alternative, Roscovitine. The information presented is collated from independent research to support drug discovery and development efforts.
Introduction
Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This guide focuses on the independent verification of the anticancer potential of 1-phenyl-substituted pyrimidin-2(1H)-ones by comparing their performance with Roscovitine, a well-established cyclin-dependent kinase (CDK) inhibitor with a similar pyrimidine core. The data presented herein is intended to provide a clear, evidence-based comparison to inform further research and development.
Compound Comparison
For this guide, we will compare a representative this compound derivative, 4-(4-methoxyphenyl)-6-phenyl-1H-pyrimidin-2-one , with Roscovitine . The selection is based on the availability of published experimental data against the human breast cancer cell line, MCF-7.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the selected compounds against the MCF-7 human breast cancer cell line, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| 4-(4-methoxyphenyl)-6-phenyl-1H-pyrimidin-2-one | Not specified | MCF-7 | 1.27 | [1] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 inhibitor | MCF-7 | ~20-30 | [2] |
Note: The IC50 values are sourced from different studies and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol for Adherent Cells (e.g., MCF-7):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4][5][6]
Signaling Pathway and Mechanism of Action
Roscovitine and the CDK2 Signaling Pathway
Roscovitine exerts its anticancer effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7][8][9][10] CDK2, in complex with its regulatory partner Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[7] By inhibiting CDK2, Roscovitine prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and subsequent apoptosis (programmed cell death).
Caption: Simplified CDK2 signaling pathway in cancer.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elgenelim.com [elgenelim.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrimidinone Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyrimidinone compounds against key biological targets. The data presented is compiled from recent studies and aims to facilitate the identification of promising scaffolds for further development.
Pyrimidinone and its fused heterocyclic derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various enzymes and receptors has positioned them as privileged scaffolds in medicinal chemistry. This guide focuses on the comparative analysis of their binding affinities to different protein targets through molecular docking studies, a computational method crucial for predicting the interaction between a ligand and a protein at the atomic level.
Quantitative Comparison of Docking Scores
The following table summarizes the docking scores (binding energies) of various pyrimidinone derivatives against their respective biological targets, as reported in several noteworthy studies. Lower binding energy values typically indicate a more favorable and stable interaction between the compound and the target protein.
| Compound ID/Series | Target Protein (PDB ID) | Docking Score (kcal/mol) | Biological Activity (IC50, µM) | Reference |
| Cyanopyridone 5a | VEGFR-2 | Not explicitly stated, but showed strong interactions | 0.217 ± 0.02 | [1] |
| Cyanopyridone 5e | VEGFR-2 | Not explicitly stated, but showed strong interactions | 0.124 ± 0.011 | [1] |
| Cyanopyridone 5a | HER-2 (3RCD) | Not explicitly stated, but showed strong interactions | 0.168 ± 0.009 | [1] |
| Cyanopyridone 5e | HER-2 (3RCD) | Not explicitly stated, but showed strong interactions | 0.077 ± 0.003 | [1] |
| Pyrido[2,3-d]pyrimidine 7c | SARS-CoV-2 Mpro | -8.4 | Promising antiviral activity | [2] |
| Pyrido[2,3-d]pyrimidine 7d | SARS-CoV-2 Mpro | -8.3 | Promising antiviral activity | [2] |
| Pyrido[2,3-d]pyrimidine 7e | SARS-CoV-2 Mpro | -8.5 | Promising antiviral activity | [2] |
| Quinoline-Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone 10 | Dihydropteroate Synthase (S. aureus) | -8.90 | MIC = 1-5 µmol/mL | [3] |
| Quinoline-Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone 11 | Dihydropteroate Synthase (S. aureus) | -8.80 | MIC = 1-5 µmol/mL | [3] |
| Quinoline-Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone 12 | Dihydropteroate Synthase (S. aureus) | -8.70 | MIC = 1-5 µmol/mL | [3] |
| Pyrimidine-2-thiol 4a | Cyclooxygenase-1 (3KK6) | -4.72 | Not specified | [4] |
| Pyrimidine-2-thiol 4a | Cyclooxygenase-2 (5IKR) | -4.90 | Not specified | [4] |
| Pyrimidine derivative 4c | Cyclin-dependent kinase 2 (1HCK) | -7.9 | IC50: 132.4 µg/ml (antioxidant) | [5][6] |
| Pyrimidine derivative 4a | Cyclin-dependent kinase 2 (1HCK) | -7.7 | Not specified | [5][6] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Not specified | IC50: 0.3 µM (HepG-2) | [7] |
Experimental Protocols: A Synthesized Approach
The methodologies employed in the cited studies for molecular docking share a common workflow. Below is a detailed, generalized protocol that researchers can adapt for their own comparative docking studies of pyrimidinone compounds.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the pyrimidinone compounds are sketched using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is also saved in a compatible format.
2. Docking Simulation:
-
Software: A variety of software can be used for molecular docking, with AutoDock Vina being a popular choice.[2]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation to the region of interest.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., a genetic algorithm) to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The final output is typically a set of docked poses ranked by their predicted binding energies.
3. Analysis of Results:
-
The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. This analysis provides insights into the molecular basis of the observed binding affinity.
Visualizing Molecular Interactions and Workflows
To better understand the context of these docking studies, the following diagrams illustrate a relevant signaling pathway and the general workflow of a molecular docking experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Blockade of VEGF and HER2 Pathways Results in Greater Growth Inhibition of Breast Cancer Xenografts that Overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 1-Phenylpyrimidin-2(1H)-one Derivatives as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, 1-phenylpyrimidin-2(1H)-one and its derivatives have emerged as a promising area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the anti-inflammatory activity of recently synthesized pyrimidinone derivatives, benchmarking their performance against established alternatives and elucidating their mechanism of action. The objective is to assess the novelty of these findings and highlight their potential in the drug discovery pipeline.
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected pyrimidinone derivatives compared to the well-known COX-2 inhibitor, Celecoxib. The data is compiled from recent studies to provide a clear comparison of their potency and selectivity.
| Compound ID | Structure | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | In Vivo Edema Inhibition (%) | Ulcer Index |
| 10c | Pyrazolo[3,4-d]pyrimidine derivative | - | - | 70.8–83.2 (at 3h) | Mild Lesions |
| 10j | Pyrazolo[3,4-d]pyrimidine derivative | - | - | 78.9–89.5 (at 4h) | Better safety profile than Celecoxib |
| 14e | Pyrazolo[3,4-d]pyrimidine derivative | - | - | 58.4–60.5 (at 2h) | Mild Lesions |
| Celecoxib | Standard NSAID | - | - | 58.4 (at 3h) | 0.33 |
| Compound 2a | Pyrimidine-5-carbonitrile derivative | - | 1.03-1.71 (for similar derivatives) | - | - |
| Compound 7a | Pyridine derivative | - | - | 65.48% inhibition of NO production | - |
| Compound 9d | Pyrimidine derivative | - | - | 61.90% inhibition of NO production | - |
*Data for compounds 10c, 10j, and 14e are from a study on pyrimidinone derivatives as anti-inflammatory drugs[1]. Data for Celecoxib's ulcer index and in vivo activity are from a comparative study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives[2]. Data for compound 2a is from a study on pyrimidine-5-carbonitrile derivatives[1]. Data for compounds 7a and 9d are from a comparative study of pyridine and pyrimidine derivatives[3]. IC₅₀ values for COX inhibition for pyrimidine derivatives are indicated to be selective for COX-2 in several studies[1][2][4][5][6].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the anti-inflammatory potential of this compound derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the two isoforms of the cyclooxygenase enzyme, which are key to the inflammatory pathway.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM), tryptophan (5 mM), and hemoglobin (5 µM) is prepared.
-
Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid (e.g., 10 µM).
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated. The product, prostaglandin E₂ (PGE₂), is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration. Celecoxib or Indomethacin is typically used as a positive control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Wistar rats of either sex are used. They are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose, usually suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
Induction of Edema: After a set time following compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
-
Ulcerogenic Liability: After the final paw volume measurement, animals may be sacrificed, and the stomachs are examined for any signs of ulceration or hemorrhage to assess the gastric side effects of the compounds. The ulcer index is then calculated.
Mandatory Visualization
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) and the pyrimidinone derivatives discussed is the inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.
Caption: Mechanism of Action of this compound Derivatives.
Novelty and Conclusion
The investigation into this compound and its analogs reveals a consistent effort to develop novel anti-inflammatory agents with improved efficacy and safety profiles. The novelty of these findings lies in the identification of derivatives that exhibit potent and, in many cases, selective inhibition of the COX-2 enzyme. This selectivity is a highly desirable trait, as it is associated with a reduction in the gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit the protective COX-1 isoform.
Several of the synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior in vivo anti-inflammatory activity compared to Celecoxib, a widely used COX-2 inhibitor.[1][2] Furthermore, some of these novel compounds have shown a better safety profile with reduced ulcerogenic potential.[1] The exploration of different substitutions on the pyrimidine and phenyl rings allows for the fine-tuning of activity and selectivity, providing a rich field for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Immuno-Oncology: A Comparative Guide to 1-Phenylpyrimidin-2(1H)-one Derivatives as ENPP1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Phenylpyrimidin-2(1H)-one derivatives and other emerging alternatives targeting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This analysis, supported by experimental data, aims to validate the therapeutic potential of these compounds in the context of cancer immunotherapy.
The modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a frontier in oncology. ENPP1 has been identified as a critical negative regulator of this pathway, making it a prime target for therapeutic intervention. By inhibiting ENPP1, the degradation of the STING agonist 2'3'-cGAMP is prevented, leading to an enhanced anti-tumor immune response. Derivatives of this compound have emerged as a promising class of ENPP1 inhibitors. This guide will delve into their performance against other notable inhibitor classes.
Comparative Analysis of ENPP1 Inhibitors
The following table summarizes the in vitro potency of various this compound derivatives and other classes of ENPP1 inhibitors. The inhibitory activity is presented as IC50 or Ki values, providing a quantitative measure for comparison.
| Compound Class | Specific Compound/Derivative | Target | Assay Substrate | IC50 / Ki (nM) | Reference |
| Pyrimidinone Derivatives | 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivative (Compound 45) | ENPP1 | Not Specified | Potent Inhibition (Specific value not publicly available) | [1] |
| 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivative (Compound 22) | ENPP1 | Not Specified | Potent Inhibition (Specific value not publicly available) | [1] | |
| Pyrrolopyrimidine & Pyrrolopyridine Derivatives | Pyrrolopyrimidine Derivative (18p) | ENPP1 | Not Specified | Not Specified (Active in vivo) | [2] |
| Phthalazinone Analogs | Phthalazinone Analog (Compound 29f) | ENPP1 | Not Specified | 68 | [3][4] |
| Quinazolinone Derivatives | Quinazolinone Derivative | ENPP1 | Not Specified | Not Specified (Active in vivo) | [2] |
| Triazolo[1,5-a]pyrimidine Derivatives | [5][6][7]Triazolo[1,5-a]pyrimidine Derivative | ENPP1 | Not Specified | Highly Selective (Specific value not publicly available) | [4] |
| Phosphonate Inhibitors | Phosphonate Inhibitor | ENPP1 | cGAMP | < 2 | [8] |
| Thioacetamide Inhibitors | Thioacetamide Inhibitor | ENPP1 | cGAMP | ~20,000 | [8] |
| Other Small Molecules | MV-626 | ENPP1 | cGAMP | Not Specified (Active in vivo) | [9] |
| SR-8314 | ENPP1 | Not Specified | 79 (Ki) | [9] | |
| E-3 (NCI-14465) | ENPP1 | c-di-AMP | Low IC50 | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams illustrate the ENPP1-cGAS-STING signaling pathway and a typical experimental workflow for screening ENPP1 inhibitors.
Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.
Caption: A generalized workflow for in vitro screening of ENPP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of ENPP1 inhibitors.
In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against ENPP1 using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human ENPP1 enzyme
-
ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35
-
Test compounds (solubilized in DMSO)
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C)[11]
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the microplate, add 50 µL of the diluted test compounds or control.
-
Add 25 µL of recombinant ENPP1 (e.g., 100 pM final concentration) to each well.[12]
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.[11]
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro ENPP1 Inhibition Assay (AMP/GMP Detection)
This protocol utilizes an immunoassay to quantify the products of ENPP1-mediated cGAMP or ATP hydrolysis.
1. Materials and Reagents:
-
Recombinant human ENPP1 enzyme
-
Substrates: 2'3'-cGAMP or ATP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35
-
Test compounds (solubilized in DMSO)
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and fluorescent tracer)
-
Stop Buffer: EDTA-containing buffer
-
384-well microplates
-
Fluorescence polarization plate reader
2. Assay Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 384-well plate, add test compounds, ENPP1 enzyme (e.g., 100 pM final concentration), and assay buffer.[12][13]
-
Initiate the reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).[14]
-
Stop the reaction by adding an equal volume of Stop Buffer containing the AMP/GMP antibody and fluorescent tracer.[14]
-
Incubate for an additional 60-90 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
3. Data Analysis:
-
Convert the fluorescence polarization values to the concentration of AMP/GMP produced using a standard curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values as described in the fluorescence-based assay.
Conclusion
The exploration of this compound derivatives has yielded potent ENPP1 inhibitors, positioning them as a compelling scaffold for the development of novel cancer immunotherapies. Comparative analysis with other inhibitor classes, such as phthalazinones and phosphonates, reveals a competitive landscape where potency, selectivity, and pharmacokinetic properties will be decisive factors. The provided experimental protocols offer a foundational framework for the continued investigation and validation of these and other emerging ENPP1-targeting therapeutics. The continued development of these molecules holds the promise of transforming "cold" tumors into "hot" ones, thereby expanding the reach and efficacy of immunotherapy for a broader range of cancer patients.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Phenylpyrimidin-2(1H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of 1-Phenylpyrimidin-2(1H)-one, ensuring compliance with standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary principle dictates treating the substance as hazardous. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety (EHS) professional.
-
-
Containerization :
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Storage areas should be cool and dry to prevent any degradation of the container or its contents.
-
-
Arranging for Disposal :
-
Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste. They will ensure that the disposal process complies with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.
-
-
Documentation :
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and toxicological properties are not available. The following table provides general information for structurally similar compounds to give an indication of the potential hazards. It is crucial to handle this compound with the assumption that it may have similar properties.
| Property | 1-Phenylpropan-2-ol | 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[1] |
| Physical State | Liquid | Powder Solid |
| Boiling Point | 219 - 221 °C | No data available |
| Melting Point | Not applicable | 304 - 307 °C |
| GHS Hazard Statements | H227 (Combustible liquid) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and refer to the specific Safety Data Sheet for the chemical before handling and disposal. All procedures must be carried out in accordance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling 1-Phenylpyrimidin-2(1H)-one
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1-Phenylpyrimidin-2(1H)-one. The information herein is compiled from safety data sheets of structurally similar compounds and general best practices for laboratory chemical handling. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Body Protection | Protective Clothing | A lab coat or a disposable gown made of low-permeability fabric with a solid front and long sleeves should be worn.[5] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | Respirator | To be used if engineering controls (like a fume hood) are not sufficient or during emergency situations. The type of respirator will depend on the potential for airborne concentration. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on a lab coat or gown.
-
Wear safety goggles.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly after handling the compound.
-
Clean the work area to remove any residual contamination.
-
Remove and properly dispose of or decontaminate PPE. Contaminated clothing should be washed before reuse.[6]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a suitable, labeled, and closed container.
-
-
Disposal Route :
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[6] |
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-PHENYLPYRIMIDIN-2-AMINE price,buy 4-PHENYLPYRIMIDIN-2-AMINE - chemicalbook [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
